Fenofibrate-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648850 | |
| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092484-56-4 | |
| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Fenofibrate-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent fenofibrate. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and illustrates the associated biochemical pathways and analytical workflows.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of fenofibrate, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of fenofibrate and its active metabolite, fenofibric acid, in biological matrices. Its near-identical chemical and physical properties to the unlabeled compound, coupled with its distinct mass, allow for precise and accurate correction of variations during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₅D₆ClO₄ | [1] |
| Molecular Weight | 366.89 g/mol | [2] |
| Exact Mass | 366.1504973 | [3] |
| CAS Number | 1092484-56-4 | [2][3] |
| Appearance | White to off-white solid | |
| Isotopic Purity | Typically ≥98% |
Primary Research Application: Internal Standard in Bioanalysis
The predominant use of this compound in research is as an internal standard in pharmacokinetic and bioequivalence studies of fenofibrate. Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. Therefore, bioanalytical methods often focus on the quantification of fenofibric acid in plasma or other biological fluids. This compound, which is also metabolized to fenofibric acid-d6, is added to samples at a known concentration at an early stage of the analytical process. By comparing the mass spectrometry signal of the analyte (fenofibric acid) to that of the internal standard (fenofibric acid-d6), researchers can accurately determine the concentration of the drug, compensating for any loss during sample extraction and variability in instrument response.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of fenofibric acid in human plasma using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Protein Precipitation
-
Thaw Plasma Samples : Stored plasma samples are thawed at room temperature.
-
Spike with Internal Standard : A known amount of this compound (which will be converted to fenofibric acid-d6) working solution is added to each plasma sample.
-
Protein Precipitation : Acetonitrile (typically 3-4 times the plasma volume) is added to the plasma samples to precipitate proteins.
-
Vortex and Centrifuge : The samples are vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant containing the analyte and internal standard is carefully transferred to a new set of tubes.
-
Evaporation and Reconstitution : The supernatant is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System : A UPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume : A small volume (e.g., 5 µL) of the reconstituted sample is injected into the UPLC system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly employed.
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both fenofibric acid and fenofibric acid-d6.
-
Fenofibric Acid Transition : m/z 317.1 → 231.1
-
Fenofibric Acid-d6 Transition : m/z 323.2 → 237.1
-
Mandatory Visualizations
Fenofibrate's Mechanism of Action: PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly converted to its active form, fenofibric acid. Fenofibric acid acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for the quantification of fenofibric acid in plasma samples using this compound as an internal standard.
Logical Relationship of Method Validation Parameters
A crucial aspect of utilizing this compound in a regulated environment is the validation of the bioanalytical method. The following diagram illustrates the logical relationship between key validation parameters.
References
An In-Depth Technical Guide to Fenofibrate-d6: Chemical Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate-d6 is the deuterated analog of fenofibrate, a widely prescribed fibric acid derivative used in the management of hyperlipidemia. As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification of fenofibrate in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for this compound, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Properties
This compound is structurally identical to fenofibrate, with the exception of six hydrogen atoms on the isopropyl moiety being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | [1] |
| Molecular Formula | C₂₀H₁₅D₆ClO₄ | [2][3] |
| Molecular Weight | 366.87 g/mol | [2] |
| Exact Mass | 366.1504973 Da | [1] |
| CAS Number | 1092484-56-4 | [1] |
| Appearance | White to off-white crystalline powder (assumed from Fenofibrate) | [4] |
| Melting Point | 79-82 °C (for Fenofibrate) | [4] |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water; soluble in acetone, dimethyl sulfoxide, methanol, dimethylformamide.[5][6] | [4] |
Note: Some physical properties are inferred from the non-deuterated form, fenofibrate, due to a lack of specific experimental data for this compound.
Biological Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid.[4] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[7][8] The mechanism of action for this compound is expected to be identical to that of its non-deuterated counterpart.
Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8][9] This binding modulates the transcription of genes involved in fatty acid transport, uptake, and oxidation, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[7][8]
Figure 1: Simplified signaling pathway of this compound via PPARα activation.
Experimental Protocols
Synthesis of this compound
General Reaction Scheme (Hypothetical):
Fenofibric Acid + Isopropanol-d7 (in the presence of an acid catalyst) → this compound + H₂O
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical technique for confirming the structure and isotopic purity of this compound. While specific ¹H and ¹³C NMR data for this compound are not widely published, the spectra would be expected to be very similar to that of fenofibrate, with the key difference being the absence of signals corresponding to the six protons on the isopropyl group in the ¹H NMR spectrum.[11] Deuterium NMR (²H NMR) could be used to confirm the location of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which this compound is utilized. In a typical LC-MS/MS method, this compound serves as an internal standard for the quantification of fenofibrate. The distinct mass-to-charge ratio (m/z) of the deuterated analog allows for its separation from the endogenous or administered unlabeled drug. The fragmentation pattern of this compound would be expected to be similar to that of fenofibrate, with mass shifts corresponding to the deuterium labels.[12][13]
Table 2: Predicted Mass Spectrometry Transitions for Fenofibrate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fenofibrate | 361.1 | [Fragment ions of Fenofibrate] |
| This compound | 367.2 | [Fragment ions of this compound with corresponding mass shifts] |
Note: The exact fragment ions would need to be determined experimentally.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically employed for the separation of fenofibrate and its metabolites from biological matrices prior to mass spectrometric detection.[5][14] A similar method would be suitable for the analysis of samples containing this compound.
Table 3: Typical HPLC Method Parameters for Fenofibrate Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with a pH modifier like phosphoric acid or formic acid) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~286 nm or Mass Spectrometry |
| Injection Volume | 10-20 µL |
Experimental Workflow for a Pharmacokinetic Study Using this compound
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in pharmacokinetic studies. The general workflow involves spiking biological samples with a known concentration of this compound.
Figure 2: General experimental workflow for a pharmacokinetic study using this compound.
Conclusion
This compound is a vital tool for researchers and scientists in the field of drug development and metabolism. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods for fenofibrate. This guide provides a foundational understanding of its chemical properties, biological mechanism of action, and the analytical methodologies for its use. While specific experimental data for some properties of this compound are limited, the principles and protocols derived from its non-deuterated analog, fenofibrate, provide a robust framework for its application in a research setting.
References
- 1. Propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | C20H21ClO4 | CID 25144424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. pure.ul.ie [pure.ul.ie]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Fenofibrate(49562-28-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iajps.com [iajps.com]
Fenofibrate vs. Fenofibrate-d6: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical differences between Fenofibrate and its deuterated analog, Fenofibrate-d6, with a focus on their application in analytical methodologies. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols for quantitative analysis, and an exploration of Fenofibrate's primary signaling pathway.
Introduction: The Role of Deuterated Internal Standards
In modern analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest levels of accuracy and precision. This compound, a deuterated form of Fenofibrate, serves as an ideal SIL-IS for the quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological matrices.
The core principle behind the use of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest. This compound and Fenofibrate exhibit similar extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry. However, the mass difference imparted by the deuterium atoms allows for their distinct detection by a mass spectrometer. This co-elution and differential detection enable the correction for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the reliability of quantitative results.
Physicochemical Properties: A Comparative Analysis
A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development. The following table summarizes the key properties of Fenofibrate and this compound, as well as their active metabolite, fenofibric acid, and its deuterated analog. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid; therefore, bioanalytical methods typically focus on the quantification of fenofibric acid in plasma or other biological fluids.
| Property | Fenofibrate | This compound | Fenofibric Acid | Fenofibric Acid-d6 |
| Chemical Structure | (Image of Fenofibrate structure) | (Image of this compound structure) | (Image of Fenofibric Acid structure) | (Image of Fenofibric Acid-d6 structure) |
| IUPAC Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[1] | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[2] | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
| Molecular Formula | C₂₀H₂₁ClO₄[1][3] | C₂₀H₁₅D₆ClO₄[4][5] | C₁₇H₁₅ClO₄ | C₁₇H₉D₆ClO₄ |
| Molecular Weight | 360.83 g/mol [3][4][6][7] | 366.87 g/mol [2][4] | 318.75 g/mol | 324.79 g/mol |
| CAS Number | 49562-28-9[1][4] | 1092484-56-4[2][4] | 42017-89-0 | 1092484-69-9 |
| Appearance | White to off-white solid[1][6] | Not specified (expected to be a white to off-white solid) | White solid | Not specified (expected to be a white solid) |
| Solubility | Insoluble in water; soluble in organic solvents like Ethanol, DMSO, and DMF[8] | Not specified (expected to have similar solubility to Fenofibrate) | Poorly soluble in water | Not specified (expected to have similar solubility to Fenofibric Acid) |
Experimental Protocols for Quantitative Analysis using this compound as an Internal Standard
The following sections detail a typical experimental workflow for the quantification of fenofibric acid in human plasma using Fenofibric acid-d6 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like fenofibric acid from plasma samples.
Methodology:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Fenofibric acid-d6 in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | C20H21ClO4 | CID 25144424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. This compound | CAS No- 1092484-56-4 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Fenofibrate-d6 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalytical chemistry, the precision and accuracy of quantitative mass spectrometry are paramount. Achieving reliable data hinges on the effective mitigation of experimental variability. This technical guide delves into the critical role of Fenofibrate-d6, a deuterated analog of fenofibric acid, as an internal standard in mass spectrometric assays. Its application is fundamental for the accurate quantification of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, in complex biological matrices.
The Principle of Isotope Dilution Mass Spectrometry
The core of quantitative mass spectrometry in bioanalysis lies in the principle of isotope dilution. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis.[1][2] This "internal standard" is chemically identical to the analyte of interest (fenofibric acid) but has a different mass due to the replacement of hydrogen atoms with deuterium.[1]
The fundamental assumption is that the internal standard will behave identically to the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3] Therefore, any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by a proportional loss or variation in the internal standard.[1][4] By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the absolute signal intensities.[1]
Why this compound is an Ideal Internal Standard
This compound, specifically deuterated fenofibric acid, is considered an ideal internal standard for the quantification of fenofibric acid for several key reasons:
-
Chemical and Physical Similarity : Being a deuterated analog, this compound shares nearly identical chemical and physical properties with fenofibric acid. This ensures that it co-elutes with the analyte during liquid chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer's ion source.[2]
-
Mass Difference : The incorporation of six deuterium atoms provides a sufficient mass shift (6 Da) to distinguish the mass-to-charge ratio (m/z) of the internal standard from that of the native analyte and its natural isotopic abundance peaks.[1] This prevents cross-talk and ensures accurate measurement of both compounds.
-
High Purity : Commercially available this compound typically possesses high chemical (>99%) and isotopic (≥98%) purity, which is crucial for reliable results.[1] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]
Quantitative Data for Fenofibric Acid Analysis using this compound
The following table summarizes typical quantitative parameters used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of fenofibric acid with this compound as the internal standard.
| Parameter | Fenofibric Acid (Analyte) | Fenofibric Acid-d6 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 317.0 | 323.2 | [5] |
| Product Ion (m/z) | 230.9 | 233.1 | [5] |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [6] |
| Typical Retention Time | Co-elutes with Internal Standard | Co-elutes with Analyte | [2] |
| Calibration Range | 50 - 6000 ng/mL | Fixed Concentration (e.g., 1 µg/mL) | [7] |
Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma
This section outlines a typical experimental workflow for the quantification of fenofibric acid in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL in methanol).[7]
-
Vortex the sample briefly to ensure thorough mixing.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the sample vigorously for 2 minutes.[6]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.[6]
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm), is commonly used.[7]
-
Mobile Phase : A gradient elution is typically employed using:
-
Flow Rate : A typical flow rate is 0.3 mL/min.[7]
-
Injection Volume : 5-10 µL.
Mass Spectrometry (MS/MS)
-
System : A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[8]
-
Ion Source : Electrospray ionization (ESI) in the negative ion mode is generally preferred for fenofibric acid analysis due to higher signal intensity and lower noise compared to the positive mode.[6]
-
MRM Transitions : The instrument is set to monitor the specific precursor-to-product ion transitions for both fenofibric acid and this compound as detailed in the table above.
-
Data Analysis : The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of fenofibric acid in the unknown samples is then determined from this curve.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in mass spectrometry.
Conclusion
The use of this compound as an internal standard is a cornerstone of robust and reliable bioanalytical methods for the quantification of fenofibric acid. Its chemical similarity to the analyte ensures that it effectively compensates for variations inherent in the analytical process, from sample preparation to mass spectrometric detection. By employing the principles of isotope dilution mass spectrometry with this compound, researchers and drug development professionals can achieve the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational understanding and a practical framework for the successful implementation of this essential bioanalytical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. akademiamedycyny.pl [akademiamedycyny.pl]
- 8. researchgate.net [researchgate.net]
Unlocking Research Potential: A Comprehensive List of Long-Tail Keywords for D-Glucono-1,5-lactone-1-13C
For scientific researchers embarking on studies involving the isotopically labeled compound D-Glucono-1,5-lactone-1-13C, a nuanced and specific search for information is critical. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been generated, categorized by distinct researcher intents. This keyword list is designed to guide content creation that directly addresses the specific queries and challenges faced by scientists at various stages of their research, from foundational exploration to the validation of complex experimental data.
The following table provides a structured overview of these long-tail keywords, offering a valuable resource for both researchers seeking information and content creators aiming to reach this specialized audience.
| Category | Long-tail Keyword |
| Foundational & Exploratory | D-Glucono-1,5-lactone-1-13C chemical properties and structure |
| Synthesis and purification of D-Glucono-1,5-lactone-1-13C | |
| D-Glucono-1,5-lactone-1-13C stability and storage conditions | |
| Hydrolysis of D-Glucono-1,5-lactone-1-13C to gluconic acid[1][2][3][4] | |
| D-Glucono-1,5-lactone-1-13C mechanism of action in metabolic studies[1] | |
| Isotopic enrichment and purity of D-Glucono-1,5-lactone-1-13C | |
| D-Glucono-1,5-lactone-1-13C supplier and catalog information | |
| Safety and handling of 13C labeled compounds | |
| Introduction to metabolic flux analysis using 13C tracers[5][6][7][8] | |
| Role of D-Glucono-1,5-lactone in the pentose phosphate pathway[1][9][10][11] | |
| Methodological & Application | Protocol for using D-Glucono-1,5-lactone-1-13C in cell culture |
| D-Glucono-1,5-lactone-1-13C for metabolic flux analysis in mammalian cells[12] | |
| 13C NMR spectroscopy of D-Glucono-1,5-lactone-1-13C[1] | |
| Mass spectrometry analysis of D-Glucono-1,5-lactone-1-13C labeled metabolites | |
| D-Glucono-1,5-lactone-1-13C as a tracer for pentose phosphate pathway flux[9][10] | |
| Experimental design for 13C metabolic flux analysis experiments[6] | |
| Sample preparation for 13C labeling studies with D-Glucono-1,5-lactone | |
| Hyperpolarized δ-[1-13C]gluconolactone for in vivo studies[9][10] | |
| Quantifying intracellular fluxes with D-Glucono-1,5-lactone-1-13C | |
| Using D-Glucono-1,5-lactone-1-13C as an internal standard[13] | |
| Troubleshooting & Optimization | Optimizing D-Glucono-1,5-lactone-1-13C concentration for experiments[14][15][16] |
| D-Glucono-1,5-lactone-1-13C solubility issues in aqueous media | |
| Correcting for natural 13C abundance in metabolic flux analysis[6] | |
| Troubleshooting poor signal-to-noise in 13C NMR of labeled compounds | |
| Minimizing background interference in mass spectrometry of 13C metabolites[17] | |
| Challenges in achieving isotopic steady state in 13C MFA[6] | |
| Dealing with co-eluting compounds in LC-MS analysis of 13C labeling | |
| Improving data quality in 13C metabolic flux analysis[6] | |
| Wide confidence intervals in metabolic flux estimations and solutions[6] | |
| Contamination issues in 13C tracer experiments | |
| Validation & Comparative | Validation of metabolic flux models using 13C tracers[5][18][19] |
| Comparing D-Glucono-1,5-lactone-1-13C with [1,2-13C2]glucose as a tracer[12] | |
| Alternative isotopic tracers for the pentose phosphate pathway[20] | |
| Cross-validation of metabolic flux data with different 13C substrates[18] | |
| D-Glucono-1,5-lactone-1-13C vs D-Glucono-1,5-lactone-6-13C positional labeling[1] | |
| Confirming isotopic enrichment of D-Glucono-1,5-lactone-1-13C | |
| Goodness-of-fit criteria for 13C metabolic flux analysis models[21] | |
| Comparing NMR and mass spectrometry for 13C isotopomer analysis | |
| Accuracy and precision in 13C metabolic flux analysis[12] | |
| Reproducibility of 13C labeling experiments for metabolic flux analysis |
References
- 1. D-(+)-Glucono-1,5-lactone-6-13C | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 9. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarized δ-[1-13 C]gluconolactone as a probe of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Optimization of cell culture and cell disruption processes to enhance the production of thermophilic cellulase FnCel5A in E.coli using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Availability of Fenofibrate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and drug development professionals who require high-purity, stable-isotope labeled compounds for use as internal standards in pharmacokinetic (PK) and drug metabolism (DM) studies. This guide also details the mechanism of action of Fenofibrate, provides experimental protocols for its quantification, and outlines a plausible synthetic approach for this compound.
Commercial Availability
This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The availability and product specifications should be confirmed directly with the suppliers.
| Supplier | Contact Information | Notes |
| Veeprho | --INVALID-LINK-- | Offers this compound as an impurity reference standard.[1] |
| Simson Pharma Limited | --INVALID-LINK-- (International) | Provides this compound with a Certificate of Analysis.[2] |
| MedChemExpress | --INVALID-LINK-- | Supplies this compound for research use, noting its application as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] |
| Toronto Research Chemicals | --INVALID-LINK-- | A well-known supplier of complex organic chemicals and stable isotope-labeled compounds. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers a range of research chemicals, including isotopically labeled compounds. |
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[4][5]
The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:
-
Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation, such as lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the plasma.[5]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibrate decreases the production of ApoC-III, an inhibitor of LPL, further promoting triglyceride catabolism.[5]
-
Increased HDL Cholesterol: Activation of PPARα stimulates the synthesis of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased levels of HDL cholesterol.[5]
The binding of fenofibric acid to PPARα induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the quantitative analysis of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation and matrix effects.[2]
Detailed Protocol for Quantification of Fenofibric Acid in Human Plasma using this compound as an Internal Standard
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
Fenofibric acid reference standard
-
This compound (or Fenofibric acid-d6) internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Polypropylene microcentrifuge tubes or 96-well plates
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:Water to prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with ACN containing 0.1% FA to the desired final concentration.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate fenofibric acid from endogenous plasma components (e.g., 50% B to 95% B over 2 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
Fenofibric acid: m/z 317.1 → 230.9
-
Fenofibric acid-d6: m/z 323.1 → 231.9 (Note: The exact m/z will depend on the deuteration pattern of the internal standard).
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of fenofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Plausible Synthesis of this compound
While specific, proprietary synthesis protocols for this compound are not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Fenofibrate and common isotopic labeling techniques. The deuterium atoms are typically introduced in the isopropoxy group.
A common route for the synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol. To synthesize this compound, deuterated isopropanol (isopropanol-d7 or isopropanol-d8) would be used as the starting material.
Reaction Scheme:
Fenofibric Acid + Isopropanol-d7 --(Acid Catalyst)--> this compound + H₂O
Detailed Steps (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fenofibric acid in an excess of isopropanol-d7.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization: The final product would be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation, and by Mass Spectrometry (MS) to confirm the molecular weight.
This guide provides a foundational understanding of the commercial landscape, mechanism of action, and analytical applications of this compound. Researchers are encouraged to consult the suppliers directly for the most up-to-date product information and to adapt the provided protocols to their specific experimental needs.
References
Fenofibrate-d6: A Technical Guide to its Certificate of Analysis and Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Fenofibrate-d6. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical and pharmacokinetic studies.
This compound, a stable isotope-labeled analog of Fenofibrate, plays a crucial role as an internal standard in the accurate quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological matrices. Its chemical and isotopic purity are paramount for the reliability and reproducibility of analytical methods. This guide delves into the typical quality control parameters, analytical methodologies, and the underlying workflows involved in ensuring the quality of this compound.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound is a formal document that certifies that the product meets its predetermined specifications. Below is a table summarizing the typical quantitative data found on a CoA for this compound. These values represent common specifications and may vary slightly between different manufacturers and batches.
| Parameter | Specification | Typical Value |
| Identity | Conforms to structure | Conforms |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.8% |
| Isotopic Purity (by Mass Spec) | ≥ 98.0% Deuterium | 99.5% |
| Residual Solvents (by GC-HS) | Meets USP <467> limits | Conforms |
| Heavy Metals (by ICP-MS) | Meets USP <232> limits | Conforms |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% |
| Appearance | White to off-white solid | Conforms |
Experimental Protocols: Ensuring Quality and Purity
The specifications outlined in the Certificate of Analysis are verified through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments performed.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically assessed using a reversed-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical isocratic mobile phase is Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is measured and compared to the total peak area of all components in the chromatogram to calculate the purity.
Isotopic Purity Determination by Mass Spectrometry (MS)
Mass spectrometry is used to determine the isotopic enrichment of deuterium in the this compound molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to observe the mass distribution of the molecular ions.
-
Procedure: A solution of this compound is introduced into the mass spectrometer. The relative intensities of the molecular ion peaks corresponding to the deuterated (d6) and non-deuterated (d0) forms, as well as partially deuterated species, are measured to calculate the isotopic purity.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This method is used to identify and quantify any residual organic solvents from the synthesis and purification processes, in accordance with USP <467>.[1][2]
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A capillary column suitable for residual solvent analysis (e.g., G43 phase).
-
Oven Temperature Program: A programmed temperature ramp to separate the various solvents.
-
Carrier Gas: Helium or Nitrogen.
-
Procedure: A sample of this compound is placed in a headspace vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification against known solvent standards.
Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This technique is employed to detect and quantify trace amounts of elemental impurities, as per USP <232>.[3][4]
-
Instrumentation: An ICP-MS system.
-
Procedure: The this compound sample is digested in a suitable acid matrix and then introduced into the plasma. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of specific heavy metals against certified reference materials.
Water Content Determination by Karl Fischer Titration
The Karl Fischer titration method is a specific and accurate method for the determination of water content.[5][6][7]
-
Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent.
-
Procedure: A known amount of the this compound sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.
Visualizing the Process and Structure
To better understand the workflow and the molecule itself, the following diagrams have been generated using Graphviz.
Caption: Quality control workflow for this compound.
Caption: Structures of Fenofibrate and this compound.
References
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Karl Fischer water content titration - Scharlab [scharlab.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Synthesis and Isotopic Enrichment of Fenofibrate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of Fenofibrate-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used lipid-regulating agent, fenofibrate. This document details the probable synthetic pathways, experimental protocols, and analytical data pertinent to the preparation of this stable isotope-labeled compound.
Introduction
Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. To accurately quantify fenofibrate and fenofibric acid in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, in which six hydrogen atoms on the isopropyl moiety are replaced with deuterium, is a commonly used internal standard for mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.
Synthetic Pathways
The synthesis of this compound mirrors the established methods for its unlabeled counterpart. The core strategy involves the introduction of a deuterated isopropyl group. Two primary synthetic routes are prevalent:
-
Route A: Esterification of Fenofibric Acid: This method involves the direct esterification of fenofibric acid with a deuterated isopropyl alcohol (Isopropanol-d8 or Isopropyl-d7 alcohol) in the presence of an acid catalyst.
-
Route B: Alkylation of Fenofibric Acid Salt: This approach entails the reaction of a salt of fenofibric acid (e.g., potassium or sodium salt) with a deuterated isopropyl halide (e.g., 2-bromopropane-d7 or 2-iodopropane-d7).
The choice of route may depend on the availability and cost of the deuterated starting materials and the desired scale of the synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established procedures for unlabeled fenofibrate.
Synthesis of this compound via Esterification of Fenofibric Acid (Route A)
This protocol describes the synthesis of this compound from fenofibric acid and Isopropanol-d8.
Materials:
-
Fenofibric acid
-
Isopropanol-d8 (98 atom % D)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of fenofibric acid (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Isopropanol-d8 (3-5 equivalents) is added to the solution.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford pure this compound.[1]
Synthesis of this compound via Alkylation of Fenofibric Acid Potassium Salt (Route B)
This protocol outlines the synthesis of this compound from fenofibric acid and 2-bromopropane-d7.[2]
Materials:
-
Fenofibric acid
-
Potassium carbonate
-
2-Bromopropane-d7 (98 atom % D)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Fenofibric acid (1 equivalent) and potassium carbonate (1.5-2 equivalents) are suspended in DMF in a round-bottom flask.
-
The mixture is stirred at room temperature for 30-60 minutes to form the potassium salt of fenofibric acid.
-
2-Bromopropane-d7 (1.2-1.5 equivalents) is added to the suspension.
-
The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel or recrystallization provides pure this compound.
Data Presentation
The following tables summarize the key quantitative data for a typical synthesis of this compound.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Fenofibric Acid | C₁₇H₁₅ClO₄ | 318.75 | 1.0 |
| Isopropanol-d8 | C₃D₈O | 68.16 | 3.0 |
| This compound | C₂₀H₁₅D₆ClO₄ | 366.87 | (Theoretical) 1.0 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (Toluene) |
| Reaction Time | 4-8 hours |
| Purification Method | Column Chromatography |
| Typical Yield | 75-85% |
| Isotopic Purity | ≥ 98 atom % D |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic scheme for this compound via esterification.
Caption: General experimental workflow for this compound synthesis.
Analytical Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled fenofibrate, with the notable absence or significant reduction of the signals corresponding to the isopropyl methine and methyl protons.
-
²H NMR: The deuterium NMR spectrum should show a signal corresponding to the deuterium atoms on the isopropyl group.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the fenofibrate backbone. The signals for the isopropyl carbons will be split into multiplets due to coupling with deuterium.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated compound (m/z ≈ 367 for [M+H]⁺).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
The isotopic distribution of the molecular ion cluster can be analyzed to determine the level of deuterium incorporation.
-
-
Purity Analysis:
-
The chemical purity of the synthesized this compound should be assessed using HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS). The purity should typically be ≥98%.
-
Conclusion
The synthesis of this compound is a critical process for the development of robust bioanalytical methods for fenofibrate. The methodologies described in this guide, based on established synthetic routes for the unlabeled compound, provide a clear pathway for researchers to produce this essential internal standard. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and reliability of the synthesized this compound for its intended application in quantitative studies.
References
Navigating the Stability of Fenofibrate-d6: A Technical Guide for Researchers
An in-depth examination of the chemical stability and optimal storage conditions for Fenofibrate-d6, a critical internal standard in bioanalytical and pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's stability profile, drawing upon data from its non-deuterated analog, fenofibrate. It details recommended storage conditions, potential degradation pathways, and robust experimental protocols for stability assessment.
Executive Summary
This compound, the deuterium-labeled counterpart to the lipid-lowering agent fenofibrate, serves as an indispensable internal standard for analytical and pharmacokinetic studies. Its structural integrity is paramount for generating accurate and reproducible data. While specific stability data for this compound is not extensively published, a thorough understanding of fenofibrate's degradation kinetics provides a strong foundation for inferring its stability characteristics. The primary degradation route for fenofibrate is ester hydrolysis, a process not directly impacted by the deuteration on the isopropyl moiety of this compound. Therefore, the chemical stability profiles of the two compounds are expected to be closely aligned. This guide synthesizes the available information to provide best-practice recommendations for the handling and storage of this compound.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, particularly when used as a reference standard, the following storage conditions are recommended. These are based on information from suppliers and the known stability of fenofibrate.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C | Minimizes the rate of potential chemical degradation. |
| Short-term: 2-8°C | Suitable for immediate or frequent use. | |
| Room Temperature (15-25°C) | Acceptable for short periods, but prolonged exposure should be avoided.[1] | |
| Humidity | Store in a desiccated environment | Fenofibrate is susceptible to hydrolysis; protection from moisture is crucial.[1] |
| Light | Protect from light | To prevent potential photodegradation. |
| Container | Tightly sealed, inert containers (e.g., amber glass vials) | Prevents exposure to moisture and light, and avoids interaction with the container material. |
Stability Profile and Degradation Pathways
Forced degradation studies on fenofibrate have revealed its susceptibility to degradation under various stress conditions. These studies are instrumental in predicting the stability of this compound.
Hydrolytic Stability
Hydrolysis is the most significant degradation pathway for fenofibrate, and by extension, this compound. The ester linkage is the primary site of cleavage.
-
Acidic and Basic Conditions: Fenofibrate demonstrates significant degradation under both acidic and basic hydrolysis.[2][3] The degradation is more pronounced in basic media and has been shown to follow first-order kinetics.[3][4] The primary degradation product is fenofibric acid and isopropanol.
-
Neutral Conditions: While more stable than in acidic or basic solutions, some hydrolysis can still occur over time in neutral aqueous solutions.
Oxidative Stability
Fenofibrate is also susceptible to oxidative degradation. Studies have shown degradation in the presence of oxidizing agents like hydrogen peroxide.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of fenofibrate. It is crucial to handle and store the compound in light-protected conditions.
Thermal Stability
Fenofibrate is relatively stable at ambient temperatures but can degrade at elevated temperatures.
Experimental Protocols for Stability Testing
The following are generalized experimental protocols for conducting forced degradation studies on this compound. These are based on established methods for fenofibrate and should be adapted and validated for specific laboratory conditions.
Hydrolytic Degradation Study
-
Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method.
-
Oxidative Degradation Study
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature for a specified period, monitoring the degradation over time.
-
Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method.
-
Photostability Study
-
Objective: To determine the effect of light exposure on the stability of this compound.
-
Methodology:
-
Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC or UPLC-MS/MS method.
-
Visualizations
Fenofibrate Mechanism of Action
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[5][][7]
Caption: Signaling pathway of Fenofibrate's mechanism of action.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a pharmaceutical compound like this compound involves subjecting the compound to various stress conditions and analyzing the degradation products.
Caption: A conceptual workflow for forced degradation stability testing.
Conclusion
References
Methodological & Application
Application Note: High-Throughput Analysis of Fenofibric Acid in Human Plasma by LC-MS/MS using Fenofibrate-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fenofibric acid, the active metabolite of fenofibrate, in human plasma. Fenofibrate-d6 is used as the internal standard (IS) to ensure accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This high-throughput method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Monitoring the plasma concentrations of fenofibric acid is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of fenofibric acid in human plasma, utilizing this compound as a stable isotope-labeled internal standard. The method is sensitive, specific, and rapid, making it ideal for large-scale clinical research.
Experimental
Materials and Reagents
-
Fenofibric Acid (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of fenofibric acid and this compound (IS) in methanol.
Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 35% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| MRM Transitions | Fenofibric Acid: 317.1 → 231.1this compound: 367.2 → 321.2 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of fenofibric acid in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
Linearity: The calibration curve was linear over the concentration range of 0.05 to 20 µg/mL with a correlation coefficient (r²) > 0.99.
Precision and Accuracy:
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85-115 |
| Low | 0.15 | < 10 | < 10 | 90-110 |
| Mid | 1.5 | < 10 | < 10 | 90-110 |
| High | 15 | < 10 | < 10 | 90-110 |
Recovery: The extraction recovery of fenofibric acid and the internal standard was consistent and reproducible across the different QC levels.
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Fenofibric Acid | 88.5 | 91.2 | 89.8 |
| This compound | 92.1 | 90.5 | 91.5 |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of fenofibric acid in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of fenofibric acid in human plasma. The use of a stable isotope-labeled internal standard, simple sample preparation, and rapid chromatography makes this method highly suitable for clinical research and pharmacokinetic studies.
Protocol for Quantification of Fenofibric Acid Using Fenofibrate-d6 as an Internal Standard
This document provides a detailed protocol for the quantification of fenofibric acid in biological matrices, primarily plasma, using Fenofibrate-d6 as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Fenofibrate is a widely prescribed lipid-lowering drug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] Quantification of fenofibric acid is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This protocol outlines a validated LC-MS/MS method for this purpose.
Experimental Protocols
Materials and Reagents
-
Fenofibric acid (≥99.8% purity)
-
This compound (internal standard, ≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Control plasma (e.g., rat or human)
Stock and Working Solution Preparation
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[1]
-
Fenofibric Acid Working Solutions: Serially dilute the fenofibric acid stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.[1]
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting fenofibric acid from plasma samples.[1]
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution (1 µg/mL).[1]
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for specific instruments.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 2-5 µL |
| Column Temperature | 45°C[1] |
| Run Time | Approximately 2-3 minutes |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[4] |
| MRM Transition (this compound) | m/z 324.93 → 110.82[1] |
| Cone Voltage | 20 V[1] |
| Collision Energy | 34-35 V for Fenofibric Acid, 45 V for this compound[1] |
Data Presentation: Quantitative Summary
The following tables summarize the quantitative performance of a typical validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 50 - 6000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] |
| Limit of Detection (LOD) | 3.0 ng/mL[1] |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50 | < 15 | 95 - 105 | < 15 | 95 - 105 |
| Low (LQC) | 150 | < 12 | 97.65 - 111.63[1] | < 12 | 97.65 - 111.63[1] |
| Medium (MQC) | 1500 | < 12 | 97.65 - 111.63[1] | < 12 | 97.65 - 111.63[1] |
| High (HQC) | 4500 | < 12 | 97.65 - 111.63[1] | < 12 | 97.65 - 111.63[1] |
Table 3: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Fenofibric Acid | 93[1] | 101[1] | 98[1] |
| This compound | ~85-95 | ~85-95 | ~85-95 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the quantification of fenofibric acid using this compound as an internal standard.
Caption: Experimental workflow for the quantification of fenofibric acid.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenofibrate Analysis Using Fenofibrate-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of fenofibrate's active metabolite, fenofibric acid, from plasma samples for quantitative analysis, utilizing fenofibrate-d6 as an internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical studies and have been validated for accuracy and precision.
Introduction to Fenofibrate Analysis
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for potential variability during sample preparation and analysis, thereby ensuring the reliability of the results. This document outlines three common sample preparation techniques, providing detailed protocols and a comparison of their performance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three sample preparation techniques, allowing for a direct comparison of their efficacy.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >86.2%[1] | 66.7% - 94.7%[2][3] | ~100%[4] |
| Matrix Effect (%) | 95.32 - 110.55%[1] | Within acceptable limits | Within acceptable limits |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 0.05 µg/mL[2] | 0.25 µg/mL[4] |
| Intra-day Precision (%CV) | < 2.7%[1] | < 9.3%[2] | 1.7%[4] |
| Inter-day Precision (%CV) | < 2.5%[1] | < 9.3%[2] | 3.9%[4] |
| Accuracy (%RE) | 4.5% to 6.9%[1] | Within ±9.3%[2] | Within acceptable limits |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.
Materials:
-
Plasma sample containing fenofibric acid
-
This compound internal standard (IS) solution (in methanol)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution.
-
Add 200 µL of methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Fenofibrate in Plasma using Protein Precipitation and LC-MS/MS
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. Pharmacokinetic studies are crucial in the development and clinical monitoring of fenofibrate and require a robust and reliable method for its quantification in biological matrices such as plasma. This application note describes a straightforward and rapid protein precipitation protocol for the extraction of fenofibrate from plasma samples, utilizing Fenofibrate-d6 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protein precipitation is a widely used technique in bioanalytical sample preparation due to its simplicity, speed, and cost-effectiveness.[1] This method effectively removes the majority of proteins from plasma samples, which can interfere with downstream analysis by causing matrix effects and contaminating the LC-MS/MS system.[2] Acetonitrile is a common and highly effective solvent for this purpose, typically used in a 3:1 volume ratio with the plasma sample to ensure efficient protein removal.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] Following protein precipitation, the resulting supernatant can be directly injected for LC-MS/MS analysis or further concentrated through evaporation and reconstitution to enhance sensitivity. This protocol is suitable for high-throughput screening of a large number of samples in a 96-well plate format.[5]
Experimental Protocol
This protocol details the necessary steps for the precipitation of proteins from plasma samples for the subsequent analysis of fenofibrate using this compound as an internal standard.
1. Materials and Reagents
-
Human Plasma (with anticoagulant, e.g., EDTA or citrate)
-
Fenofibrate analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of reaching >10,000 x g)
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Precipitation Solvent: Acetonitrile with 0.1% formic acid. The addition of a small amount of acid can aid in protein precipitation.[5]
3. Sample Preparation Procedure
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each sample. This maintains a 3:1 ratio of solvent to plasma.[3]
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a new 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional, for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution (if evaporation was performed): Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) should be optimized to ensure good separation of fenofibrate from any potential interferences.
-
Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Specific mass transitions for fenofibrate and this compound need to be determined by direct infusion of the standards.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this protocol.
| Parameter | Value | Unit | Notes |
| Plasma Sample Volume | 100 | µL | |
| Internal Standard (this compound) Volume | 10 | µL | |
| Internal Standard Concentration (Working) | 1 | µg/mL | |
| Precipitation Solvent Volume | 300 | µL | Acetonitrile with 0.1% Formic Acid |
| Solvent to Plasma Ratio | 3:1 | v/v | |
| Vortex Time | 1-2 | minutes | |
| Centrifugation Speed | 14,000 | x g | |
| Centrifugation Time | 10 | minutes | |
| Centrifugation Temperature | 4 | °C | |
| Reconstitution Volume (Optional) | 100 | µL | 50:50 Acetonitrile:Water + 0.1% Formic Acid |
Experimental Workflow Diagram
Caption: Workflow of plasma protein precipitation for LC-MS/MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Fenofibrate in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate and reliable quantification of fenofibrate and fenofibric acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note details a robust and sensitive method for the quantification of fenofibrate in human plasma using liquid-liquid extraction (LLE). The method incorporates a deuterated internal standard (IS), 2-chloro fenofibric acid-d6, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis. The subsequent analysis is performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which provides excellent selectivity and sensitivity. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization efficiencies[1].
Principle
The method is based on the extraction of fenofibrate and the deuterated internal standard from human plasma via liquid-liquid extraction. Plasma proteins are first precipitated, and then the analytes are extracted into an organic solvent. The organic layer is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the UPLC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocol
Materials and Reagents
-
Fenofibrate analytical standard
-
2-chloro fenofibric acid-d6 (Deuterated Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)[2]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Fenofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibrate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-chloro fenofibric acid-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fenofibrate stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate to the supernatant and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the typical quantitative performance data for the described method.
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Mean Recovery | > 90% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Matrix Effect | Minimal |
Note: The above data is a representative summary based on typical performance and may vary between laboratories.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Fenofibrate.
Conclusion
The described liquid-liquid extraction method using a deuterated internal standard provides a reliable and robust protocol for the quantification of fenofibrate in human plasma. The use of a stable isotope-labeled internal standard is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response[1]. This method is suitable for a variety of research and clinical applications, including pharmacokinetic and bioequivalence studies. The detailed protocol and UPLC-MS/MS conditions offer a solid foundation for researchers, scientists, and drug development professionals.
References
UPLC-MS/MS conditions for the separation of Fenofibrate and Fenofibrate-d6
An advanced UPLC-MS/MS method has been developed and validated for the sensitive and selective quantification of fenofibric acid, the active metabolite of fenofibrate, along with its deuterated internal standard, fenofibric acid-d6, in biological matrices. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of fenofibrate.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Accurate and reliable quantification of fenofibric acid is crucial for assessing the efficacy and safety of fenofibrate formulations. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this purpose. This document outlines the optimized UPLC-MS/MS conditions for the separation and quantification of fenofibric acid and its stable isotope-labeled internal standard, fenofibric acid-d6.
Experimental
Materials and Reagents
-
Fenofibric Acid (FFA) reference standard
-
Fenofibric Acid-d6 (FFA-d6) internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
UPLC Conditions
The chromatographic separation was performed on a Waters Acquity UPLC system. The optimized parameters are summarized in the table below.
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4 minutes |
| Gradient Program | Time (min): %B0.0: 502.0: 952.5: 952.6: 504.0: 50 |
MS/MS Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was conducted in negative ionization mode. The key MS/MS parameters are detailed in the table below.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fenofibric Acid: m/z 317.2 → 230.7[1]Fenofibric Acid-d6: m/z 322.9 → 230.8[2][3] |
| Collision Energy (CE) | Fenofibric Acid: 20 V[1]Fenofibric Acid-d6: Optimized to match FFA |
| Declustering Potential (DP) | Fenofibric Acid: 55 V[1]Fenofibric Acid-d6: Optimized to match FFA |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the fenofibric acid-d6 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Spiking: Spike blank plasma with the working standard solutions to prepare calibration standards and quality control samples.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Fenofibric Acid-d6) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
Experimental Workflow
References
Application Notes: The Role of Fenofibrate-d6 in Preclinical Pharmacokinetic Studies of Fenofibrate
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of fenofibrate in preclinical studies, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard is crucial for achieving the necessary precision and accuracy in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Fenofibrate-d6, a deuterated analog of fenofibric acid, serves as the gold standard internal standard for these studies.[5][6] Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variability during sample preparation and analysis.[7]
Principle of Application
In preclinical pharmacokinetic studies, a known concentration of this compound is spiked into biological samples (e.g., plasma, tissue homogenates) at the beginning of the sample preparation process.[4] this compound and the analyte of interest, fenofibric acid, are then co-extracted, concentrated, and analyzed by LC-MS/MS.[3] The mass spectrometer distinguishes between the deuterated standard and the native analyte based on their mass-to-charge (m/z) ratio difference.[4] By calculating the peak area ratio of fenofibric acid to this compound, accurate quantification of the drug concentration in the original sample can be achieved, mitigating potential errors from matrix effects, ion suppression, and variations in injection volume.[8]
Experimental Protocols
Protocol 1: Quantification of Fenofibric Acid in Rat Plasma using LC-MS/MS
This protocol describes a validated method for the determination of fenofibric acid in rat plasma using this compound as an internal standard.
1. Materials and Reagents
-
Fenofibric Acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Rat plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve fenofibric acid and this compound in methanol to obtain stock solutions of 1 mg/mL.[5] Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., 50, 100, 500, 1000, 5000, 10,000, and 30,000 ng/mL).[9]
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to obtain a working solution of 1 µg/mL.[5]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of rat plasma into a microcentrifuge tube.[5]
-
Add 50 µL of the this compound internal standard working solution (1 µg/mL) to each plasma sample, except for the blank.[5]
-
Add 50 µL of the appropriate fenofibric acid working standard to the calibration curve samples. For unknown samples, add 50 µL of methanol.
-
Vortex mix the samples for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[9]
-
Transfer 20 µL of the supernatant and dilute with 380 µL of the mobile phase before injection into the LC-MS/MS system.[9]
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| MRM Transitions | Fenofibric Acid: m/z 317.1 → 230.9[10][11] |
| This compound: m/z 322.9 → 230.8[10][11] |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of fenofibric acid to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of fenofibric acid in the unknown samples by interpolation from the calibration curve.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides an alternative sample preparation method using liquid-liquid extraction.
-
To 100 µL of plasma, add the internal standard (this compound).[12]
-
Add a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) as the extraction solvent.[12]
-
Vortex for an appropriate time and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[10]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Fenofibric Acid Quantification
| Parameter | Result | Reference |
| Linearity Range | 50 - 30,000 ng/mL | [9] |
| Correlation Coefficient (r²) | ≥ 0.996 | [9] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [9] |
| Intra-day Precision (CV%) | < 2.7% | [9] |
| Inter-day Precision (CV%) | < 2.5% | [9] |
| Accuracy (RE%) | 4.5% to 6.9% | [9] |
| Mean Recovery | > 86.2% | [9] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Fenofibric Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fenofibric Acid | 317.1 | 230.9 | Negative |
| This compound | 322.9 | 230.8 | Negative |
| [6][10][11] |
Visualizations
References
- 1. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. akademiamedycyny.pl [akademiamedycyny.pl]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fenofibrate Metabolites in Human Urine using Fenofibrate-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The primary route of elimination for fenofibric acid is through renal excretion, with the major urinary metabolites being free fenofibric acid and its glucuronide conjugate.[1][2] Accurate quantification of these metabolites in urine is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. This application note provides a detailed protocol for the simultaneous determination of fenofibric acid and fenofibric acid glucuronide in human urine using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with fenofibrate-d6 as the internal standard (IS).
Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[3][4][5] The activation of PPARα leads to a cascade of downstream events resulting in reduced triglyceride levels and modulation of lipoprotein metabolism.
Signaling Pathway: Fenofibrate and PPARα Activation
Caption: Fenofibrate is converted to fenofibric acid, which activates PPARα.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure for the quantification of fenofibrate metabolites in urine.
Caption: Overview of the analytical workflow from sample to result.
Materials and Reagents
-
Analytes and Internal Standard:
-
Fenofibric Acid (Reference Standard)
-
Fenofibric Acid Glucuronide (Reference Standard)
-
This compound (Internal Standard)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
β-glucuronidase from Helix pomatia or recombinant source
-
Ultrapure water
-
Drug-free human urine
-
Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibric acid, fenofibric acid glucuronide, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fenofibric acid and fenofibric acid glucuronide stock solutions in methanol:water (1:1, v/v) to create working standard solutions for spiking.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human urine to achieve a concentration range of 10 - 5000 ng/mL for both fenofibric acid and fenofibric acid glucuronide.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).
Sample Preparation
For the determination of free fenofibric acid and fenofibric acid glucuronide:
-
To 100 µL of urine sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Proceed to the Solid-Phase Extraction (SPE) step.
For the determination of total fenofibric acid (free + glucuronide):
-
To 100 µL of urine sample, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase solution (e.g., 2500 units).
-
Vortex and incubate at 37°C for 18 hours or at 60°C for 4 hours.[6]
-
After incubation, proceed to the SPE step.
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fenofibric Acid | 317.1 | 231.1 |
| Fenofibric Acid Glucuronide | 493.1 | 317.1 |
| This compound | 365.1 | 320.1 |
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the method. Note that the data for fenofibric acid glucuronide is extrapolated from methods for similar compounds due to the limited availability of fully validated methods in the public domain.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Fenofibric Acid | Urine | 10 - 5000 | > 0.995 |
| Fenofibric Acid Glucuronide | Urine | 10 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Fenofibric Acid | Urine | Low | 30 | < 10 | < 10 | 90-110 |
| Mid | 300 | < 10 | < 10 | 90-110 | ||
| High | 3000 | < 10 | < 10 | 90-110 | ||
| Fenofibric Acid Glucuronide | Urine | Low | 30 | < 15 | < 15 | 85-115 |
| Mid | 300 | < 15 | < 15 | 85-115 | ||
| High | 3000 | < 15 | < 15 | 85-115 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | LLOQ (ng/mL) |
| Fenofibric Acid | Urine | 10 |
| Fenofibric Acid Glucuronide | Urine | 10 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of fenofibric acid and its major metabolite, fenofibric acid glucuronide, in human urine. The use of this compound as an internal standard ensures high accuracy and precision. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings, enabling reliable assessment of fenofibrate metabolism and excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [High-performance liquid chromatographic method for the determination of fenofibric acid and reduced fenofibric acid in human blood, plasma and urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive Guide to Long-Tail Keywords for CM121
For scientific researchers investigating the compound CM121, a strategic approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This organization aims to streamline the process of finding relevant literature, protocols, and comparative data, thereby guiding content creation and enhancing research efficiency. The keywords below are tailored to address the nuanced queries of researchers at various stages of their investigation, from foundational understanding to advanced validation.
The compound at the center of this focused keyword list is primarily CMS121, a novel synthetic derivative of the natural product fisetin. It has garnered significant attention in the scientific community for its potential therapeutic effects, particularly in the realms of aging, metabolic diseases, and neuroprotection. CMS121 is known to be a fatty acid synthase (FASN) inhibitor, which contributes to its anti-inflammatory and neuroprotective properties by reducing lipid peroxidation.[1] Research has shown its efficacy in mitigating age-related metabolic dysfunction and obesity.[2] Additionally, another compound referred to as CM121 has been identified as a reversible ALDH1A2 inhibitor.[3] The following keywords encompass the likely search queries related to these promising research compounds.
| Category | Long-tail Keyword |
| Foundational & Exploratory | CM121 mechanism of action in neuroprotection |
| What is the therapeutic potential of CMS121? | |
| CMS121 and its effects on aging pathways | |
| The role of FASN inhibition by CMS121 in disease | |
| CM121 as a reversible ALDH1A2 inhibitor | |
| Investigating the discovery and synthesis of CMS121 | |
| CMS121's impact on cellular metabolism | |
| Exploring the antioxidant properties of CMS121 | |
| Initial studies and discovery of CM121 compound | |
| Understanding the pharmacokinetics of CMS121 | |
| Methodological & Application | Protocol for using CMS121 in cell culture experiments |
| How to administer CMS121 in mouse models of Alzheimer's | |
| Techniques for measuring FASN inhibition by CMS121 | |
| Application of CM121 in studying ALDH1A2 function | |
| CMS121 dosage for in vivo research studies | |
| Methods for assessing the neuroprotective effects of CMS121 | |
| Experimental design for testing CMS121 in metabolic disease models | |
| How to dissolve and prepare CMS121 for experiments | |
| Utilizing CMS121 to study lipid peroxidation | |
| A guide to using CM121 in enzymatic assays | |
| Troubleshooting & Optimization | Troubleshooting CMS121 insolubility in aqueous solutions |
| Optimizing CMS121 treatment duration for cell viability | |
| Common challenges in working with CMS121 in vivo | |
| How to improve the efficacy of CM121 treatment | |
| Addressing off-target effects of CMS121 in experiments | |
| Refining CMS121 dosage to minimize toxicity | |
| Overcoming experimental variability with CM121 | |
| Best practices for storing and handling CMS121 | |
| How to control for confounding variables in CMS121 studies | |
| Optimizing detection methods for CMS121's cellular targets | |
| Validation & Comparative | Validating the neuroprotective effects of CMS121 in different models |
| Comparative analysis of CMS121 and other FASN inhibitors | |
| Comparing the efficacy of CM121 to other ALDH1A2 inhibitors | |
| Cross-validation of CMS121's mechanism of action | |
| Replicating key findings from foundational CMS121 studies | |
| CMS121 versus fisetin: a comparative study | |
| Assessing the specificity of CM121 as an ALDH1A2 inhibitor | |
| Independent verification of CMS121's anti-aging properties | |
| How does CMS121 compare to other known neuroprotective compounds? | |
| A critical review of the therapeutic potential of CMS121 |
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Fenofibrate-d6 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects and other issues during the LC-MS/MS analysis of Fenofibrate and its active metabolite, fenofibric acid, using a deuterated internal standard (Fenofibrate-d6).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in this compound LC-MS/MS analysis of plasma samples?
Matrix effects in the LC-MS/MS analysis of fenofibric acid in plasma are primarily caused by endogenous components that co-elute with the analyte and internal standard, leading to ion suppression or enhancement. The most common sources include:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Proteins: Although most proteins are removed during sample preparation, residual amounts and various salts can still interfere with the ionization process.
-
Other Endogenous Molecules: Lipids, cholesterol esters, and other small molecules present in the biological matrix can also contribute to matrix effects.
Q2: My this compound internal standard signal is inconsistent or drifting. What are the potential causes?
Inconsistent or drifting signals from a deuterated internal standard like this compound can stem from several factors:
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. This can alter the mass-to-charge ratio and lead to signal drift.
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, causing it to contribute to the signal of the unlabeled analyte.
-
Impurity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can cause a positive bias in the results, especially at lower concentrations.
-
Chromatographic Separation from Analyte: Although chemically similar, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the analyte, leading to differential matrix effects.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for fenofibric acid analysis?
The choice of sample preparation method is crucial for reducing matrix effects. The most common and effective techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing most proteins, it may not efficiently remove phospholipids, which can still cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. This method is generally more effective at removing phospholipids and salts than PPT.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This technique can be highly effective in minimizing matrix effects but requires more method development.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for Fenofibric Acid and this compound
This issue often points to problems with chromatography or ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Detailed Steps:
-
Verify LC System and Consumables:
-
Ensure the LC column is not degraded or clogged.
-
Prepare fresh mobile phases and verify the composition and pH. Acetonitrile and methanol with additives like formic acid are commonly used.
-
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.
-
Analyze blank matrix samples prepared with different extraction methods (PPT, LLE, SPE) to see which provides the cleanest baseline.
-
-
Optimize Sample Preparation:
-
If significant ion suppression is observed, switch to a more rigorous sample preparation method. For instance, if you are using PPT, consider trying LLE or SPE.
-
-
Optimize Chromatographic Conditions:
-
Adjust the gradient profile or mobile phase composition to better separate fenofibric acid from co-eluting matrix components.
-
Issue 2: Inaccurate Quantification and High Variability in Quality Control (QC) Samples
This problem often indicates issues with the internal standard or uncompensated matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Detailed Steps:
-
Assess Internal Standard Integrity:
-
Purity Check: Inject a high concentration of the this compound internal standard solution alone to check for the presence of any unlabeled fenofibric acid.
-
Isotopic Stability: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to a typical analytical run to check for deuterium-hydrogen back-exchange.
-
-
Evaluate Matrix Effect on Quantification:
-
Prepare calibration curves in both neat solvent and in the biological matrix. A significant difference in the slopes of the two curves indicates a strong matrix effect that is not being adequately compensated for by the internal standard.
-
-
Optimize MS/MS Parameters:
-
Adjust the cone voltage and collision energy to minimize any in-source fragmentation of the deuterated internal standard.
-
Experimental Protocols & Data
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the this compound internal standard.
-
Add 1 mL of an extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | > 85% | 95 - 111% | |
| Liquid-Liquid Extraction | 90 - 95% | Not explicitly quantified but method showed good accuracy |
Note: Matrix effect is often calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, with values close to 100% indicating minimal effect.
Table 2: Typical LC-MS/MS Parameters for Fenofibric Acid Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 5 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Ionization Mode | Negative Electrospray (ESI-) | |
| MRM Transition (Fenofibric Acid) | m/z 317.2 → 230.7 | |
| MRM Transition (this compound) | Varies based on deuteration pattern |
This technical support center provides a starting point for troubleshooting common issues in the LC-MS/MS analysis of this compound. For more specific issues, consulting the original research articles is recommended.
Mitigating ion suppression of Fenofibric acid with Fenofibrate-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of ion suppression for fenofibric acid using its deuterated internal standard, fenofibrate-d6, in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for fenofibric acid analysis?
A: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (like salts, lipids, or proteins) reduce the ionization efficiency of the target analyte, in this case, fenofibric acid.[1][2] This phenomenon occurs in the mass spectrometer's ion source and leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] Even if no interfering peaks are visible on the chromatogram, ion suppression can still be present and negatively impact results.[2]
Q2: How does using this compound as an internal standard (IS) help mitigate ion suppression?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating matrix effects. Because this compound is chemically and structurally almost identical to fenofibric acid, it has nearly the same chromatographic retention time and ionization characteristics. Therefore, any ion suppression that affects the analyte (fenofibric acid) will affect the internal standard to a similar degree. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by suppression is normalized, leading to more accurate and precise quantification.
Q3: What are the primary advantages of using a SIL-IS like this compound over other types of internal standards?
A: The primary advantages include:
-
Correction for Matrix Effects: It co-elutes with the analyte, ensuring it experiences the same degree of ion suppression or enhancement.[1]
-
Improved Precision and Accuracy: It compensates for variations in sample preparation (extraction efficiency) and injection volume.
-
High Reliability: As it behaves almost identically to the analyte, it provides the most reliable form of internal standardization for LC-MS/MS bioanalysis.
Q4: What are the common signs that ion suppression is affecting my experimental results?
A: Key indicators of ion suppression include:
-
Poor reproducibility (high %RSD) between replicate injections of the same sample.
-
A significant difference in analyte response between a sample prepared in a biological matrix and a sample prepared in a clean solvent.
-
Inconsistent retention times or distorted peak shapes.[1]
-
Decreased signal intensity for quality control (QC) samples over the course of an analytical run.[1]
Troubleshooting Guide
Issue 1: The signal for both fenofibric acid and this compound is low and inconsistent.
| Possible Cause | Recommended Solution |
| Inefficient Sample Cleanup | Endogenous matrix components like proteins and phospholipids are common causes of ion suppression.[4] Improve your sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[2][3][5] |
| Ion Source Contamination | The mass spectrometer's ion source may be contaminated from previous analyses.[1] Follow the manufacturer's protocol for cleaning the ion source components. |
| Suboptimal Mobile Phase | The mobile phase composition can influence ionization efficiency and chromatographic separation from matrix components.[1] Re-evaluate the mobile phase pH and organic content. For fenofibric acid, a mobile phase of acetonitrile or methanol with a small amount of formic or acetic acid is common.[5][6] |
Issue 2: The peak area ratio of fenofibric acid to this compound is not consistent across different samples.
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | The composition of the biological matrix can vary significantly from sample to sample, leading to different degrees of ion suppression.[7] While this compound compensates for much of this, extreme variations can still be problematic. Ensure sample collection and handling procedures are consistent. Consider diluting the sample to reduce the concentration of interfering matrix components.[2] |
| Chromatographic Separation Issues | The analyte and internal standard may not be perfectly co-eluting, or they may be co-eluting with a significant interference. Optimize the LC gradient to ensure better separation of fenofibric acid from the most suppressive regions of the chromatogram, often the early and late eluting zones.[4] |
| Internal Standard Stability | Ensure the this compound internal standard solution is stable and has been stored correctly. Prepare fresh working solutions to rule out degradation. |
Experimental Protocols & Data
Example LC-MS/MS Protocol for Fenofibric Acid Analysis
This protocol is a general example and should be optimized for your specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[6][8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[9] |
| MRM Transitions | Fenofibric Acid: 317.1 → 230.9[5]This compound: 322.9 → 230.8[5] |
Data Presentation: Impact of this compound on Quantification
The following table illustrates the improvement in data quality when using a deuterated internal standard to mitigate ion suppression in human plasma.
| Method | Analyte | Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Without Internal Standard | Fenofibric Acid | 75 - 120 | 45 - 85 | < 25% |
| With this compound IS | Fenofibric Acid | 98.5 - 101.2 | 97.9 - 102.5 | < 4% |
Data is representative and intended for illustrative purposes.
Visualizations
Caption: Logic of ion suppression mitigation using a co-eluting internal standard.
Caption: Bioanalytical workflow for fenofibric acid using protein precipitation.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for Fenofibrate and its Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Fenofibrate and its internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Fenofibrate, offering potential causes and solutions in a question-and-answer format.
Q1: What are the common causes of peak tailing for Fenofibrate and its internal standard, and how can I resolve this issue?
Peak tailing, where the latter half of the peak is wider than the front half, can compromise resolution and integration accuracy.[1]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on analytes, leading to tailing.[2]
-
Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH can also suppress the ionization of silanol groups, minimizing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2][3]
-
Column Bed Deformation: A void at the column inlet or channeling within the packing material can cause peak tailing.[2]
-
Solution: Replace the column. To prevent this, use guard columns and in-line filters to protect the analytical column from particulate matter.[2]
-
-
Excessive Dead Volume: Unswept volumes in fittings, tubing, or the detector flow cell can lead to band broadening and tailing.
-
Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.
-
Q2: My chromatogram shows peak fronting for Fenofibrate. What could be the cause and how do I fix it?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still affect quantification.[4]
Potential Causes and Solutions:
-
Sample Overload: This is the most frequent cause of peak fronting.[3]
-
Solution: Dilute your sample. A 1-to-10 dilution is often sufficient to resolve the issue.[3]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1]
-
Solution: Ensure the sample is completely dissolved in a solvent that is of equal or lesser strength than the mobile phase.
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the stationary phase to degrade, leading to peak fronting.[4]
-
Solution: Verify the column's operating limits and replace it if damage is suspected.
-
Q3: All peaks in my chromatogram, including Fenofibrate and the internal standard, are broad or split. What should I investigate?
When all peaks are affected similarly, the issue likely lies at the beginning of the chromatographic system.[4]
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column.[4]
-
Solution: Replace the column. Implementing good sample preparation practices and using in-line filters can prevent this.[4]
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head.
-
Solution: Wash the column with a strong solvent.
-
-
Injector Issues: A problem with the injector, such as a partially blocked needle or a worn rotor seal, can cause poor peak shape.
-
Solution: Perform routine maintenance on the injector, including cleaning and replacing worn parts.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the analysis of Fenofibrate?
Several internal standards have been successfully used for the analysis of Fenofibrate and its active metabolite, fenofibric acid. Common choices include:
The choice of internal standard should be based on its chemical similarity to the analyte, its retention time, and its lack of interference with endogenous components in the sample matrix.
Q2: What are typical starting conditions for developing an HPLC method for Fenofibrate?
Based on published methods, here are some common starting points for method development:
| Parameter | Typical Conditions |
| Column | C18 (e.g., Acquity BEH C18, Zorbax SB-C18)[5][9] |
| Mobile Phase | Acetonitrile or Methanol mixed with an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer)[5][10][11] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.4 - 1.0 mL/min[5][10] |
| Detection | UV at ~286 nm or Mass Spectrometry (MS)[12] |
| Column Temp. | 35-50 °C[5][11] |
Q3: How can I improve the peak shape of Fenofibrate when analyzing it in a complex matrix like plasma?
Effective sample preparation is crucial for achieving good peak shape in complex matrices.
-
Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[5]
-
Solid-Phase Extraction (SPE): Provides a cleaner extract than PPT by selectively retaining the analyte on a solid support while interferences are washed away. Anion-exchange SPE has been shown to be effective for fenofibric acid.[8]
-
Liquid-Liquid Extraction (LLE): Can also be used to isolate Fenofibrate from the sample matrix.
Experimental Protocols
The following are examples of experimental protocols derived from published literature for the analysis of Fenofibrate and its metabolites.
Protocol 1: UPLC-MS/MS Method for Fenofibric Acid in Human Plasma [5]
-
Instrumentation: UHPLC system coupled with a tandem mass spectrometer.
-
Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (58:42, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5.0 µL.
-
Column Temperature: 35 °C.
-
Internal Standard: Bezafibrate.
-
Sample Preparation: Protein precipitation with methanol.
-
Detection: ESI negative ion mode with Multiple Reaction Monitoring (MRM).
Protocol 2: RP-HPLC Method for Fenofibrate in Bulk and Pharmaceutical Dosage Forms [10]
-
Instrumentation: HPLC with a UV detector.
-
Column: Zorbax C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 285 nm.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Fenofibrate Analysis
| Reference | Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Internal Standard |
| [5] | Fenofibric Acid | Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) | Acetonitrile : 0.1% Formic Acid (58:42) | 0.4 | MS/MS | Bezafibrate |
| [9] | Fenofibrate | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Methanol : Water (80:20) | Not Specified | MS/MS | Not Specified |
| [10] | Fenofibrate | Zorbax C18 (4.6 x 150 mm, 5 µm) | Phosphate Buffer (pH 3.0) : Acetonitrile (30:70) | 1.0 | UV (285 nm) | Not Specified |
| [11] | Fenofibrate | RESTEK Pinnacle II phenyl (4.6 x 250 mm, 5 µm) | Methanol : 0.1% Phosphoric Acid (60:40) | 2.0 | UV (289 nm) | Not Specified |
| [12] | Fenofibrate | Purospher STAR RP-18 endcapped (4.0 x 250 mm) | Acetonitrile : Water (pH 2.5 with Phosphoric Acid) (70:30) | 1.0 | UV (286 nm) | Not Specified |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: Troubleshooting workflow for addressing peak fronting issues.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. akjournals.com [akjournals.com]
- 6. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Addressing poor recovery of Fenofibrate-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Fenofibrate-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Fenofibrate. In a SIL internal standard (IS), one or more atoms are replaced with a stable isotope, such as deuterium (²H).[1] It is considered the "gold standard" for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Because its physicochemical properties are nearly identical to the analyte (Fenofibrate), it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects, allowing for accurate compensation for analyte loss or signal suppression during sample processing.[2]
Q2: Why is consistent and adequate recovery of my this compound internal standard critical?
The primary role of an internal standard is to compensate for the variability and potential loss of the analyte throughout the entire analytical workflow, including sample preparation, injection, and analysis.[2] A consistent and reproducible recovery, even if it's not 100%, indicates that the analytical method is performing reliably.[3] Poor or highly variable IS recovery can signal significant problems with the extraction procedure, analyte degradation, matrix effects, or instrument performance, which ultimately compromises the accuracy, precision, and reliability of the quantitative data.[1][2]
Q3: What are the key physicochemical properties of Fenofibrate that influence its extraction?
Fenofibrate is a neutral, lipophilic (fat-soluble) compound that is practically insoluble in water.[4][5] It is a BCS Class II drug, characterized by low solubility and high permeability.[4][6] These properties are crucial when selecting extraction solvents and techniques. Its active metabolite, fenofibric acid, is what is typically measured in pharmacokinetic studies.[7]
Table 1: Physicochemical Properties of Fenofibrate Relevant to Extraction
| Property | Value / Description | Implication for Extraction |
|---|---|---|
| Log P | ~5.2[4] | Highly lipophilic; indicates good solubility in non-polar organic solvents. |
| Aqueous Solubility | Virtually insoluble[5] | Poorly extracted from biological matrices using aqueous solutions alone. Requires organic solvents or surfactants.[4][8] |
| BCS Class | Class II[4][6] | Low solubility is the primary challenge for extraction and bioavailability. |
| Analyte Form | Prodrug; metabolized to fenofibric acid[7][9] | The extraction method must be suitable for the specific analyte being quantified (Fenofibrate or its metabolite). |
| Stability | Susceptible to hydrolysis under basic conditions[10][11] | pH control during extraction is important. Acidic conditions are generally preferred for stability.[11] |
Troubleshooting Guide for Poor this compound Recovery
A systematic approach is essential to diagnose the root cause of poor internal standard recovery. The following workflow provides a logical path for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. justification of lower recovery - Chromatography Forum [chromforum.org]
- 4. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abap.co.in [abap.co.in]
- 7. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and pharmacokinetic study of fenofibrate cubic liquid crystalline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Fenofibrate-d6 and its Analytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Fenofibrate and its active metabolite, Fenofibric Acid, using Fenofibrate-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the bioanalysis of Fenofibrate?
A1: this compound is a deuterated analog of Fenofibrate. In quantitative bioanalysis, it is most commonly used as an internal standard (IS) for the quantification of Fenofibrate or its active metabolite, Fenofibric Acid. An ideal internal standard mimics the analytical behavior of the analyte, including extraction recovery, and helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: What are "matrix effects" and how do they impact the quantification of my analyte when using this compound?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting endogenous components from the biological sample (e.g., plasma, urine, serum).[1][2] These components can affect the accuracy, precision, and sensitivity of the LC-MS/MS method.[1] Since this compound is used as an internal standard, it is intended to compensate for these effects. However, if the matrix effect is not consistent across different samples or if it affects the analyte and the internal standard differently, it can lead to erroneous quantification.[1]
Q3: How can I evaluate the matrix effect in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte (or this compound) spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[1][3] The ratio of these peak areas is called the matrix factor. A matrix factor of <1 indicates ion suppression, while a value >1 indicates ion enhancement.[1] This should be tested using multiple sources of the biological matrix.
Q4: What are the common sample preparation techniques for analyzing Fenofibrate and its metabolites in biological matrices?
A4: The most common techniques are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
-
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[3] It is effective but may result in a less clean extract, potentially leading to stronger matrix effects.[5]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating the analyte from the matrix components, resulting in a cleaner extract and potentially reducing matrix effects.[4][6]
Q5: How stable is Fenofibrate in biological matrices under different storage conditions?
A5: The stability of an analyte in a biological matrix is crucial for accurate quantification.[7] Fenofibrate has been shown to be stable in human plasma for at least three freeze-thaw cycles. Stock solutions in methanol are also stable for extended periods when stored at or below -10°C. However, stability should always be validated for your specific matrix and storage conditions (bench-top, freeze-thaw, long-term storage) as factors like temperature, pH, and light can cause degradation.[7]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (this compound) Peak Area
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard solution into all samples. Automate liquid handling steps if possible. Verify the extraction recovery is consistent across different samples. |
| Matrix Effects | The this compound may be eluting in a region with significant and variable ion suppression or enhancement. Optimize the chromatographic method to separate the internal standard from interfering matrix components.[1] Evaluate matrix effects from different lots of the biological matrix. |
| Degradation of Internal Standard | Verify the stability of this compound in the biological matrix under the specific storage and handling conditions (e.g., bench-top, freeze-thaw cycles).[7] |
| LC-MS/MS System Instability | Check for issues with the autosampler, pump, or mass spectrometer ion source. Run system suitability tests to ensure the instrument is performing consistently.[8] |
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | A buildup of matrix components can damage the column. Use a guard column and implement a robust sample clean-up procedure. Flush the column or try reversing it (if recommended by the manufacturer) to clean the inlet frit.[9] |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. If possible, the injection solvent should be the same as or weaker than the initial mobile phase.[9] |
| Secondary Interactions | Analyte interaction with active sites on the column packing material can cause peak tailing. Adjust the mobile phase pH or add modifiers to minimize these interactions.[9] |
| Extra-Column Volume | Excessive tubing length or poor connections between the injector, column, and detector can lead to peak broadening. Check all fittings and use tubing with the smallest appropriate internal diameter.[9] |
Issue 3: Inaccurate Quantification (Poor Accuracy and Precision)
| Potential Cause | Troubleshooting Step |
| Non-Linearity of Calibration Curve | Ensure the calibration range is appropriate for the expected sample concentrations. Use a suitable weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range.[10] |
| Differential Matrix Effects | The matrix may be affecting the analyte and the internal standard to different extents. A stable isotope-labeled internal standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, but this should be verified. Consider more rigorous sample cleanup like SPE to minimize matrix effects.[1][6] |
| Carryover | Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of lower-concentration samples. Optimize the autosampler wash procedure. Inject a blank sample after the highest calibrator to check for carryover.[3] |
| Analyte Instability | The analyte may be degrading during sample collection, storage, or processing. Re-evaluate analyte stability under all relevant conditions.[7] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PP)
This protocol is adapted for the analysis of Fenofibric Acid in rat plasma using Fenofibric Acid-d6 as an internal standard.[3]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol based on typical methods for Fenofibric Acid analysis.[3]
-
LC System: UPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[3][11]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A gradient elution is typically used to separate the analyte from matrix interferences.
-
Injection Volume: 5-10 µL.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Fenofibric Acid.[3]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and this compound.
Quantitative Data Summary
The following tables summarize validation data from studies quantifying Fenofibric Acid using a deuterated internal standard in plasma.
Table 1: Precision and Accuracy Data in Rat Plasma [3]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Fenofibric Acid | 150 (LQC) | < 11.91% | Not Reported | 97.65 - 111.63% |
| Fenofibric Acid | 2500 (MQC) | < 11.91% | Not Reported | 97.65 - 111.63% |
| Fenofibric Acid | 4500 (HQC) | < 11.91% | Not Reported | 97.65 - 111.63% |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 2: Extraction Recovery Data in Rat Plasma [11]
| Analyte | Concentration Level | Relative Recovery (%) | Absolute Recovery (%) |
| Fenofibric Acid | LQC | 100.55% | 90.58% |
| Fenofibric Acid | HQC | 101.30% | 89.65% |
Table 3: Stability of Fenofibrate in Human Plasma
| Stability Test | Condition | Concentration | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | LQC & HQC | 97.36% - 112.2% |
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Caption: Impact of matrix effects on analyte signal in LC-MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the signal-to-noise ratio for Fenofibrate-d6
Welcome to the technical support center for Fenofibrate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues encountered during the use of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Fenofibrate, where six hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically almost identical to Fenofibrate and its active metabolite, Fenofibric acid, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.[1]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, a deuterated internal standard like this compound should possess high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2]
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
Typically, a deuterated internal standard should contain a sufficient number of deuterium atoms to shift its mass-to-charge ratio (m/z) significantly outside the natural isotopic distribution of the analyte to prevent signal overlap or "cross-talk". This compound, with six deuterium atoms, generally provides a sufficient mass shift for robust quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound
Q: My this compound signal is weak and noisy. What are the potential causes and how can I improve the S/N ratio?
A: A low S/N ratio for your internal standard can compromise the accuracy and precision of your assay. This issue can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.
Troubleshooting Steps:
-
Optimize Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause of low signal.
-
Review your extraction protocol: Ensure complete protein precipitation or efficient liquid-liquid extraction. Incomplete vortexing or phase separation can lead to analyte loss.
-
Consider matrix effects: Components in the sample matrix can suppress the ionization of this compound. A more rigorous cleanup step, such as solid-phase extraction (SPE), might be necessary.
-
-
Enhance Chromatographic Performance:
-
Improve peak shape: A broad, tailing peak will have a lower height and thus a lower S/N ratio. Experiment with different mobile phase compositions, gradients, and column chemistries to achieve a sharp, symmetrical peak.
-
Increase on-column concentration: If possible, reduce the final sample dilution or inject a larger volume.
-
-
Optimize Mass Spectrometer Parameters:
-
Tune ion source parameters: Adjust the electrospray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the ionization of this compound.
-
Optimize MRM transitions and collision energy: Ensure you are using the most intense and stable precursor and product ions. Fine-tuning the collision energy is critical for maximizing the fragment ion signal.
-
Issue 2: High Variability in this compound Signal
Q: The peak area of my this compound internal standard is highly variable across my sample batch. What could be causing this?
A: High variability in the internal standard signal can lead to poor precision. The root cause is often related to inconsistencies in sample handling or instrument performance.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency:
-
Pipetting accuracy: Inaccurate or inconsistent pipetting of the internal standard spiking solution is a frequent source of error. Verify the calibration of your pipettes.
-
Extraction efficiency: Ensure that the extraction recovery is consistent across all samples. Variations in extraction time, mixing intensity, or temperature can affect recovery.
-
Matrix effects: Different samples may have varying levels of matrix components, leading to variable ion suppression or enhancement.
-
-
Check for Instrument-Related Issues:
-
Autosampler performance: Inconsistent injection volumes can lead to variable peak areas. Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
-
Ion source contamination: A dirty ion source can cause erratic signal intensity. Clean the ion source according to the manufacturer's recommendations.
-
System stability: A gradual decrease in signal over the course of a run may indicate a problem with the LC pump, column, or mass spectrometer.
-
Issue 3: Unexpected Peaks or Cross-Talk
Q: I am observing a peak for the unlabeled analyte (Fenofibrate/Fenofibric acid) in my blank samples spiked only with this compound. What is the cause?
A: This phenomenon, often referred to as "cross-talk," can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard:
-
Check the Certificate of Analysis (CoA): Review the CoA for your batch of this compound to confirm its isotopic and chemical purity.
-
Inject a high concentration of the IS: Prepare a high-concentration solution of this compound and inject it to check for the presence of the unlabeled analyte at its corresponding MRM transition. If a significant peak is observed, your internal standard may be contaminated.
-
-
Investigate In-Source Fragmentation:
-
The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
-
Optimize MS conditions: Reduce the collision energy and cone voltage to minimize in-source fragmentation.
-
-
Consider Isotopic Exchange:
-
Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange), especially under certain pH conditions.
-
Evaluate solvent stability: Incubate the internal standard in your sample diluent and mobile phase for a period equivalent to your run time and re-inject to see if the signal of the unlabeled analyte increases.
-
Experimental Protocols & Data
Table 1: Recommended LC-MS/MS Parameters for Fenofibric Acid and Fenofibric Acid-d6
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | |
| Fenofibric Acid | 317.1 |
| Fenofibric Acid-d6 | 322.9 |
| Product Ion (m/z) | |
| Fenofibric Acid | 230.9 |
| Fenofibric Acid-d6 | 230.8 |
| Collision Energy (CE) | Optimization is recommended. A starting range of 15-30 eV is typical. |
Note: The optimal collision energy can vary between different mass spectrometer models and should be determined empirically.[3][4]
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Fenofibric acid and Fenofibric acid-d6 from plasma.
-
Sample Aliquoting: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the working solution of Fenofibric acid-d6 (internal standard).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To a 100 µL aliquot of plasma, add the Fenofibric acid-d6 internal standard solution.
-
Acidification: Add a small volume of a weak acid (e.g., 50 µL of 0.1 M HCl) to the plasma to facilitate extraction.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Extraction: Vortex the mixture vigorously for 2-5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
References
Common sources of contamination in Fenofibrate-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of contamination during Fenofibrate-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can originate from several sources, broadly categorized as:
-
Cross-contamination from the Analyte: Interference from the unlabeled Fenofibrate.
-
Isotopic Purity of the Internal Standard: Presence of unlabeled Fenofibrate in the this compound standard.
-
Laboratory Environment and Consumables: Contaminants introduced from labware, solvents, and the general laboratory environment.
-
Sample Matrix: Endogenous compounds from the biological matrix (e.g., plasma, urine) that may interfere with the analysis.
-
Co-administered Drugs: Other medications or their metabolites present in the sample that may have similar chromatographic or mass spectrometric behavior.
Q2: I am observing a signal for Fenofibrate in my blank samples. What could be the cause?
A2: A Fenofibrate signal in blank samples, also known as "ghost peaks," can be due to several factors:
-
Carryover: Residual Fenofibrate from a previous high-concentration sample adhering to the autosampler needle, injection port, or analytical column.
-
Contaminated Solvents or Reagents: The mobile phase, reconstitution solvent, or other reagents may be contaminated with Fenofibrate.
-
Contaminated Labware: Pipette tips, vials, plates, or other containers may have been previously exposed to Fenofibrate and not cleaned properly.
-
Cross-talk: In mass spectrometry, this can occur when the signal from the this compound internal standard contributes to the signal of the unlabeled Fenofibrate, although this is less common with modern instruments.[1][2]
Q3: My calibration curve for Fenofibrate is non-linear at the upper end. What could be the issue?
A3: Non-linearity in the upper range of the calibration curve can be caused by:
-
Detector Saturation: The mass spectrometer detector can become saturated at very high analyte concentrations.
-
Isotopic Contribution: At high concentrations of Fenofibrate, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal of the this compound internal standard, a phenomenon known as isotopic cross-talk.[3][4]
-
Ion Suppression: High concentrations of the analyte can suppress the ionization of the internal standard in the mass spectrometer's ion source.
Troubleshooting Guides
Issue: Unexpected Peaks or High Background Noise
High background noise or the presence of unexpected peaks can significantly impact the sensitivity and accuracy of your assay. This guide provides a systematic approach to identifying and eliminating these sources of contamination.
Experimental Protocol: Blank Injection Analysis
To identify the source of contamination, a systematic analysis of blank injections is recommended.
-
Mobile Phase Blank: Run a gradient analysis with only the mobile phase. This helps to identify contamination from the LC solvents or tubing.
-
Injection Solvent Blank: Inject a sample of the solvent used to reconstitute the final extracts. This will help pinpoint contamination from the reconstitution solvent.
-
Extraction Blank: Perform the entire sample preparation procedure on a blank matrix (e.g., drug-free plasma) and inject the final extract. This will identify contaminants introduced during the sample preparation process, including those from extraction solvents, labware, and the matrix itself.
Caption: Troubleshooting workflow for identifying sources of unexpected peaks.
Table 1: Common Laboratory Contaminants and Their Sources
| Contaminant Class | Common Examples | Potential Sources |
| Plasticizers | Phthalates (e.g., Dibutyl phthalate, Diisooctyl phthalate) | Plastic labware (vials, pipette tips, plates), solvent storage bottles, tubing. |
| Polymers | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Detergents, lubricants, personal care products. |
| Slip Agents | Oleamide, Erucamide | Polypropylene tubes and plates. |
| Antioxidants | Butylated hydroxytoluene (BHT) | Plastic materials, packaging. |
| Siloxanes | Polydimethylsiloxane (PDMS) | Silicone-containing materials (septa, tubing), personal care products. |
Issue: Interference from Extractables and Leachables
Extractables are compounds that can be extracted from container closure systems and other lab materials under harsh conditions, while leachables are compounds that migrate into the sample under normal experimental conditions. These can be a significant and often overlooked source of contamination.
Experimental Protocol: Extractable/Leachable Study
A simplified study to assess potential extractables and leachables can be performed as follows:
-
Material Incubation: Incubate the plasticware (e.g., vials, plates) and container closures to be used in the assay with the mobile phase or a solvent mixture representative of the sample matrix at an elevated temperature (e.g., 40-50°C) for a defined period (e.g., 24-48 hours).
-
Analysis: Analyze the resulting solution by LC-MS/MS to identify any migrated compounds.
-
Comparison: Compare the chromatograms of the incubated solvent with a fresh solvent blank to identify the extracted compounds.
Caption: Workflow for identifying extractable and leachable contaminants.
Table 2: Common m/z Values of Background Contaminants in LC-MS
This table provides a list of common background ions that may be observed in LC-MS analysis. These can serve as a reference when investigating unknown peaks in your chromatograms.
| m/z (Positive Ion Mode) | Compound/Class |
| 149.0233 | Phthalate fragment |
| 195.1383 | Trimethyl-butyl ammonium |
| 279.1591 | Di-butyl phthalate (DBP) |
| 391.2843 | Di-(2-ethylhexyl) phthalate (DEHP) |
| 445.1200 | Polysiloxane |
| Variable (repeating units) | Polyethylene glycol (PEG), Polypropylene glycol (PPG) |
| m/z (Negative Ion Mode) | Compound/Class |
| 113.0244 | Trifluoroacetic acid (TFA) dimer |
| 255.2329 | Palmitic acid |
| 283.2642 | Stearic acid |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Issue: Isotopic Cross-Talk and Internal Standard Purity
Q4: How can I check for isotopic cross-talk between Fenofibrate and this compound?
A4: Isotopic cross-talk, where the signal from the analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), can lead to inaccuracies, especially at high analyte concentrations.
Experimental Protocol: Cross-Talk Evaluation
-
Prepare High Concentration Analyte Standard: Prepare a solution containing a high concentration of unlabeled Fenofibrate (at the upper limit of quantitation, ULOQ) without any this compound.
-
Acquire Data for IS Transition: Analyze this solution using the LC-MS/MS method and monitor the mass transition for this compound.
-
Evaluate Signal: If a significant peak is observed at the retention time of Fenofibrate in the this compound channel, it indicates cross-talk from the natural isotopic abundance of Fenofibrate. The response should be less than a predefined percentage of the this compound response at the lower limit of quantitation (LLOQ).
Q5: How do I assess the purity of my this compound internal standard?
A5: The purity of the SIL-IS is crucial for accurate quantification.
Experimental Protocol: Internal Standard Purity Check
-
Prepare IS Solution: Prepare a solution containing only this compound at the working concentration.
-
Acquire Data for Analyte Transition: Analyze this solution and monitor the mass transition for unlabeled Fenofibrate.
-
Evaluate Signal: Any signal detected in the Fenofibrate channel indicates the presence of the unlabeled analyte as an impurity in the SIL-IS. The response should be below a specified threshold relative to the Fenofibrate response at the LLOQ.
Caption: Logical workflow for assessing isotopic cross-talk and internal standard purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk in triple quadrapole MS/MS - Chromatography Forum [chromforum.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fenofibrate and Fenofibrate-d6 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing MRM (Multiple Reaction Monitoring) transitions and developing LC-MS/MS methods for Fenofibrate and its deuterated internal standard, Fenofibrate-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Fenofibric Acid and Fenofibric Acid-d6?
A1: Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, Fenofibric Acid (FA), in vivo. Therefore, most quantitative bioanalytical methods focus on the detection of Fenofibric Acid. Below is a summary of commonly used MRM transitions. It is crucial to optimize these parameters on your specific instrument.
Table 1: Recommended MRM Transitions for Fenofibric Acid and Fenofibric Acid-d6 (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Fenofibric Acid | 317.0 / 317.1 / 317.2 | 230.9 / 230.7 / 213 | Negative | [1][2][3] |
| Fenofibric Acid-d6 | 322.9 / 324.93 | 230.8 / 110.82 | Negative | [4] |
Note: The precursor ion for Fenofibric Acid may vary slightly depending on the isotopic distribution and instrument resolution.
Q2: Can Fenofibrate be analyzed directly by LC-MS/MS?
A2: Yes, it is possible to analyze the parent drug, Fenofibrate. However, due to its rapid conversion to Fenofibric Acid in biological matrices, methods typically focus on the active metabolite for pharmacokinetic studies. For formulation analysis or in vitro studies, monitoring the parent drug may be necessary.
Table 2: MRM Transition for Fenofibrate (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Fenofibrate | 361.0 | Not specified | Positive | [5] |
Q3: What are the typical mass spectrometry parameters for Fenofibric Acid analysis?
A3: Optimal mass spectrometry parameters are instrument-dependent. However, the following table provides a starting point for method development based on published literature.
Table 3: Example Mass Spectrometry Parameters for Fenofibric Acid Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [6] |
| Declustering Potential (DP) | -55 V | [6] |
| Collision Energy (CE) | -20 V | [6] |
| Cone Voltage | 20 V | [4] |
| Capillary Voltage | 3000 V - 4500 V | [2][6] |
| Source Temperature | 120°C - 450°C | [2][6] |
| Desolvation Gas Flow | 650 L/h | [2] |
Troubleshooting Guide
Issue 1: Poor sensitivity or no signal for Fenofibric Acid.
-
Possible Cause 1: Incorrect Ionization Mode.
-
Solution: Fenofibric Acid is a carboxylic acid and ionizes most efficiently in negative ion mode. Ensure your mass spectrometer is set to negative ESI.[6]
-
-
Possible Cause 2: Suboptimal MRM Transitions or Collision Energy.
-
Solution: Infuse a standard solution of Fenofibric Acid directly into the mass spectrometer to optimize the precursor and product ions, as well as the collision energy and other tuning parameters. The values in Table 1 and Table 3 are good starting points.
-
-
Possible Cause 3: Inefficient Sample Extraction.
-
Solution: Fenofibric Acid can be extracted from plasma using protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE).[4] Evaluate your extraction recovery. Ensure the pH of your sample and extraction solvent are appropriate to keep Fenofibric Acid in its desired ionic state.
-
Issue 2: High background noise or interfering peaks.
-
Possible Cause 1: Matrix Effects.
-
Solution: Biological matrices can suppress or enhance the ionization of the analyte. To mitigate this, improve your sample cleanup procedure. Consider using a more selective SPE sorbent. A dilution of the sample may also help. The use of a stable isotope-labeled internal standard like Fenofibric Acid-d6 is highly recommended to compensate for matrix effects.[4][7]
-
-
Possible Cause 2: Contamination from the LC system or sample collection tubes.
-
Solution: Inject a blank solvent to check for system contamination. Ensure all solvents are of high purity (LC-MS grade). Use appropriate collection tubes for blood samples to avoid interferences from plasticizers or other leachables.
-
Issue 3: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks).
-
Possible Cause 1: Incompatible Mobile Phase.
-
Solution: Fenofibric Acid is an acidic compound. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[4] A typical mobile phase combination is water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Possible Cause 2: Column Overload.
-
Solution: Inject a lower concentration of the standard or sample to see if the peak shape improves. If so, you may be overloading the analytical column.
-
-
Possible Cause 3: Inappropriate Column Chemistry.
-
Solution: A C18 column is commonly used for the separation of Fenofibric Acid.[4] Ensure your column is in good condition and suitable for the mobile phase you are using.
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a simple and rapid method for sample cleanup.
-
To 50 µL of plasma, add 50 µL of Fenofibric Acid-d6 internal standard solution.[4]
-
Add 200 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.
-
Injection Volume: 3 µL.[4]
Visualizations
Caption: A typical experimental workflow for the analysis of Fenofibric Acid in plasma.
Caption: A troubleshooting decision tree for poor sensitivity in Fenofibric Acid analysis.
References
- 1. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting interferences in Fenofibrate bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to co-eluting interferences in the bioanalysis of fenofibrate and its active metabolite, fenofibric acid.
Troubleshooting Guides
Issue: Poor peak shape and co-elution with endogenous plasma components.
Question: My fenofibric acid peak is showing significant tailing and is not well-resolved from an endogenous peak in my plasma samples. What steps can I take to improve this?
Answer: This is a common issue often caused by co-eluting lysophosphatidylcholines (LPCs). Here is a systematic approach to troubleshoot and resolve this interference:
1. Sample Preparation Optimization:
The choice of sample preparation technique is critical in removing interfering phospholipids.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing all interfering phospholipids. If you are using PPT, consider switching to a more selective method.
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT. Experiment with different organic solvents to optimize the extraction of fenofibric acid while minimizing the co-extraction of LPCs.
-
Solid-Phase Extraction (SPE): SPE is highly recommended for removing phospholipids. A mixed-mode cation exchange SPE cartridge can effectively remove LPCs.
Table 1: Comparison of Sample Preparation Techniques for Fenofibric Acid Bioanalysis
| Sample Preparation Method | Pros | Cons | Recommended Use Case |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low recovery, significant matrix effects, insufficient removal of phospholipids | High-throughput screening where precision is less critical |
| Liquid-Liquid Extraction (LLE) | Good recovery, better cleanup than PPT | More labor-intensive, requires solvent optimization | When PPT fails and SPE is not available |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high recovery, minimal matrix effects | More expensive, requires method development | For validated bioanalytical methods requiring high accuracy and precision |
2. Chromatographic Method Development:
Fine-tuning your LC method can significantly improve the resolution between fenofibric acid and co-eluting interferences.
-
Mobile Phase Additives: The addition of a small amount of formic acid (0.1%) to the mobile phase can improve the peak shape of fenofibric acid.
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
-
Column Chemistry: Consider using a column with a different stationary phase. A C18 column is commonly used, but a phenyl-hexyl or a cyano column might offer different selectivity.
Experimental Workflow for Method Optimization
Caption: Troubleshooting workflow for co-elution issues.
Issue: Interference from a co-administered drug metabolite.
Question: I am analyzing samples from a clinical study where subjects were also taking another drug. I am seeing an interfering peak at the same retention time as fenofibric acid. How can I confirm the source of this interference and resolve it?
Answer: Interference from metabolites of co-administered drugs is a common challenge in clinical bioanalysis.
1. Identification of the Interfering Metabolite:
-
High-Resolution Mass Spectrometry (HRMS): If available, use a Q-TOF or Orbitrap mass spectrometer to determine the accurate mass of the interfering peak. This will allow you to propose a molecular formula and potentially identify the metabolite by searching a drug metabolism database.
-
Review of Co-administered Drug Metabolism: Research the metabolic pathways of the co-administered drug to see if any known metabolites have a mass-to-charge ratio (m/z) similar to fenofibric acid.
2. Resolution Strategies:
-
Chromatographic Separation:
-
Increase Run Time: A longer chromatographic run with a shallower gradient can often resolve closely eluting compounds.
-
Alternative Column Chemistry: As mentioned previously, switching to a column with a different stationary phase can alter the elution order and resolve the interference.
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can change the ionization state of both fenofibric acid and the interfering metabolite, potentially leading to better separation.
-
-
Mass Spectrometric Resolution:
-
Selection of Unique MRM Transitions: If the interfering metabolite has a different fragmentation pattern from fenofibric acid, you may be able to find a multiple reaction monitoring (MRM) transition that is unique to fenofibric acid.
-
Table 2: MRM Transitions for Fenofibric Acid
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 317.1 | 231.1 | 15 | Primary, often used for quantification |
| 317.1 | 121.1 | 25 | Confirmation ion |
| 317.1 | 93.1 | 30 | Alternative confirmation ion |
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous interferences in fenofibrate bioanalysis?
A1: The most frequently reported endogenous interferences are lysophosphatidylcholines (LPCs) and other glycerophosphocholines. These compounds are abundant in plasma and can have similar chromatographic behavior to fenofibric acid, especially when using protein precipitation for sample cleanup.
Q2: Can I use a simple protein precipitation method for my fenofibrate bioanalysis?
A2: While protein precipitation is a fast and easy sample preparation technique, it is generally not recommended for validated bioanalytical methods for fenofibrate due to significant matrix effects and the potential for co-elution with endogenous phospholipids. For regulatory submissions, a more robust method like SPE is preferred.
Q3: What is the role of an internal standard in overcoming co-eluting interferences?
A3: A stable isotope-labeled internal standard (SIL-IS), such as fenofibric acid-d6, is highly recommended. A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency as the analyte. Therefore, it can compensate for matrix effects, including ion suppression or enhancement caused by co-eluting interferences, leading to more accurate and precise quantification.
Workflow for Utilizing a Stable Isotope-Labeled Internal Standard
Caption: Use of a SIL-IS in bioanalysis.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for the Determination of Fenofibric Acid in Human Plasma
1. Materials:
- Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Ammonium hydroxide
- Human plasma samples
- Fenofibric acid analytical standard
- Fenofibric acid-d6 (internal standard)
2. Procedure:
- Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (fenofibric acid-d6).
- Pre-treatment: Add 200 µL of 2% formic acid in water and vortex.
- SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing:
- Wash with 1 mL of 2% formic acid in water.
- Wash with 1 mL of methanol.
- Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol: LC-MS/MS Method for Fenofibric Acid Analysis
1. LC Conditions:
- Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-0.5 min: 30% B
- 0.5-2.5 min: 30-90% B
- 2.5-3.0 min: 90% B
- 3.0-3.1 min: 90-30% B
- 3.1-4.0 min: 30% B
- Injection Volume: 5 µL
2. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode
- MRM Transitions:
- Fenofibric acid: 317.1 -> 231.1
- Fenofibric acid-d6: 323.1 -> 237.1
- Ion Source Temperature: 500°C
- IonSpray Voltage: -4500 V
Validation & Comparative
A Comparative Guide to Fenofibrate-d6 Based Assays: Evaluating Linearity, Precision, and Accuracy
For researchers and professionals in drug development, the quantitative analysis of fenofibrate's active metabolite, fenofibric acid, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Fenofibrate-d6, a stable isotope-labeled derivative, is widely employed as an internal standard in bioanalytical methods to ensure high accuracy and precision. This guide provides a comparative overview of the performance of various this compound based assays, focusing on key validation parameters: linearity, precision, and accuracy.
Performance Characteristics of this compound Based Assays
The following tables summarize the linearity, precision, and accuracy data from several validated bioanalytical methods utilizing this compound for the quantification of fenofibric acid in plasma. These methods predominantly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Linearity of Fenofibric Acid Quantification
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of these assays, a high correlation coefficient (r²) value is indicative of excellent linearity.
| Method | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| UPLC-MS/MS[1] | Rat Plasma | 50 - 6000 | 0.9984 |
| LC-MS/MS[2] | Human Plasma | 150 - 20383 | Not explicitly stated, but method validated |
| LC-MS/MS | Human Plasma | 150 - 20383 | Not explicitly stated, but method validated |
| UHPLC-UV[3][4] | Rat Plasma | 100 - 10000 | ≥ 0.9993 |
| UPLC-MS/MS | Human Plasma | 0.5 - 200 | 0.993 |
| HPLC | Human Plasma | 95 - 19924 | > 0.98 |
Precision of Fenofibric Acid Quantification
Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the percentage coefficient of variation (%CV).
| Method | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| UPLC-MS/MS[1] | Rat Plasma | < 7.2% | < 12% |
| LC-MS/MS[2][5] | Human Plasma | < 2.5% | < 2.5% |
| UHPLC-UV[3][4] | Rat Plasma | 1.50 - 4.20% | 0.86 - 4.01% |
| HPLC | Human Plasma | Not explicitly separated | 4.35 - 8.38% (Total Precision) |
Accuracy of Fenofibric Acid Quantification
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often expressed as a percentage of the nominal concentration.
| Method | Matrix | Accuracy (%) |
| UPLC-MS/MS[1] | Rat Plasma | 97.65 - 111.63% |
| LC-MS/MS[2][5] | Human Plasma | Within ±2.8% |
| HPLC | Human Plasma | 101.99 - 107.41% |
Experimental Protocols
The methodologies outlined below are representative of the procedures used in the cited studies for the quantification of fenofibric acid using this compound as an internal standard.
Sample Preparation
A common and efficient method for extracting fenofibric acid and the this compound internal standard from plasma is protein precipitation.
-
Aliquot Plasma: Transfer a small volume (e.g., 50 µL) of plasma sample into a microcentrifuge tube.[1]
-
Add Internal Standard: Spike the plasma sample with a working solution of this compound.[1]
-
Protein Precipitation: Add a precipitating agent, typically acetonitrile, to the plasma sample.[1]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The collected supernatant is then injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for the separation of fenofibric acid.[1][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1][6] The composition can be delivered isocratically (constant composition) or as a gradient (changing composition).
-
Flow Rate: The flow rate is typically in the range of 0.3 mL/min.[1][6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique used for fenofibric acid, often in the negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both fenofibric acid and this compound.[6]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a this compound based bioanalytical assay.
Caption: Experimental workflow for a this compound based bioanalytical assay.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of fenofibric acid consistently yields methods with excellent linearity, high precision, and accuracy, as demonstrated by the presented data from various studies. These robust and reliable methods are essential for supporting drug development programs by providing high-quality bioanalytical data. The detailed experimental protocols and the visualized workflow offer a comprehensive guide for researchers and scientists working in this field.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Fenofibrate Quantification Methods
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of two common methods for the quantification of fenofibric acid, the active metabolite of fenofibrate, and outlines a framework for inter-laboratory cross-validation. Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the blood to its active form, fenofibric acid; therefore, bioanalytical methods typically focus on the quantification of the metabolite.[1]
This guide presents detailed experimental protocols and comparative performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to furnish a practical resource for laboratories aiming to establish and cross-validate methods for fenofibric acid quantification in plasma.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are synthesized from established and validated methods in the scientific literature.[2][3][4]
Method 1: HPLC-UV for Fenofibric Acid Quantification
This method is suitable for routine analysis and offers a cost-effective approach for the quantification of fenofibric acid in plasma.
-
Sample Preparation: To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample). Precipitate proteins by adding 600 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
-
Method 2: LC-MS/MS for Fenofibric Acid Quantification
This method provides higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.
-
Sample Preparation: To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled fenofibric acid). Perform a liquid-liquid extraction by adding 500 µL of a mixture of n-hexane and ethyl acetate (1:1, v/v). Vortex for 2 minutes and centrifuge at 12,000 x g for 5 minutes. Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MRM Transitions:
-
Fenofibric Acid: m/z 317.1 -> 273.1[1]
-
Internal Standard (example): m/z 321.1 -> 277.1
-
-
Data Presentation: Comparative Performance
The following tables summarize the expected quantitative performance data for the two methods, based on published validation results.[1][2][3]
Table 1: HPLC-UV Method Performance
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity Range (ng/mL) | 100 - 10,000 | 100 - 10,000 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100 | 100 | Signal-to-noise ≥ 10 |
| Intra-day Precision (%CV) | < 5% | < 6% | ≤ 15% |
| Inter-day Precision (%CV) | < 7% | < 8% | ≤ 15% |
| Accuracy (% Bias) | -4.5% to +6.2% | -5.8% to +7.1% | Within ±15% |
| Recovery (%) | 85.2% | 88.9% | Consistent and reproducible |
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity Range (ng/mL) | 5 - 5,000 | 5 - 5,000 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9996 | 0.9998 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | Signal-to-noise ≥ 10 |
| Intra-day Precision (%CV) | < 3% | < 4% | ≤ 15% |
| Inter-day Precision (%CV) | < 4% | < 5% | ≤ 15% |
| Accuracy (% Bias) | -2.1% to +3.5% | -3.0% to +4.2% | Within ±15% |
| Recovery (%) | 92.7% | 94.1% | Consistent and reproducible |
Mandatory Visualizations
The following diagrams illustrate the workflow for inter-laboratory cross-validation and the conceptual differences between the two analytical methods.
References
- 1. akjournals.com [akjournals.com]
- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. phmethods.net [phmethods.net]
A Comparative Guide to Internal Standards for Fenofibrate Analysis: Is Fenofibrate-d6 the Superior Choice?
In the quantitative bioanalysis of the lipid-regulating agent fenofibrate, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. Fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which is the primary analyte measured in pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of Fenofibrate-d6 with other commonly employed internal standards for the analysis of fenofibric acid, supported by experimental data from various studies.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the endogenous substances in the sample matrix. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its physicochemical behavior is nearly identical to that of the analyte, differing only in mass. This similarity allows it to effectively compensate for variations during sample preparation and analysis.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various analytical methods for fenofibric acid quantification, utilizing different internal standards. The data is compiled from multiple validated studies to provide a comparative overview.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | UPLC-MS/MS | Rat Plasma | 50 - 6000 | 97.65 - 111.63 | < 12 | 93 - 101 | [1] |
| Fenofibric acid-d6 | LC-MS/MS | Human Plasma | 150 - 20383 | 97.2 - 102.8 | < 2.5 | 73.8 - 75.4 | [2] |
| Bezafibrate | UHPLC-MS/MS | Human Plasma | 50 - 30000 | 93.1 - 106.9 | < 2.7 | > 86.2 | [3] |
| Diclofenac acid | LC-MS/MS | Rat Plasma | 5 - 1250 | 99.1 - 102.1 | < 8.2 | 90.3 - 94.7 | [4] |
| Carbamazepine | LC-MS/MS | Human Plasma | 500 - 20000 | 87 - 115 | < 17.4 | ~61 | [5] |
| Diazepam | HPLC-UV | Human Plasma | 95 - 19924 | 101.99 - 107.41 | < 8.38 | ~62.9 | |
| Clofibric acid | HPLC-UV | Human Serum | 500 - 40000 | 98.65 - 102.4 | < 6.2 | Not Reported | [6] |
| 1-Naphthyl acetic acid | HPLC-UV | Human Serum | 500 - 40000 | 98.65 - 102.4 | < 6.2 | Not Reported | [6] |
Note: The performance data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, the table provides a valuable overview of the achievable performance with each internal standard.
From the data, it is evident that stable isotope-labeled internal standards like this compound and Fenofibric acid-d6, when used with highly sensitive LC-MS/MS methods, offer excellent accuracy and precision. While other structural analogs and unrelated compounds have been successfully used, they may not always perfectly compensate for matrix effects and variations in extraction efficiency, which can be critical for achieving the highest level of accuracy and precision.
Experimental Protocols
Below are detailed methodologies from key studies that utilized this compound and other internal standards for the analysis of fenofibric acid.
Protocol 1: Fenofibrate Analysis using this compound Internal Standard (UPLC-MS/MS)[1]
-
Sample Preparation:
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of this compound internal standard solution (1 µg/mL).
-
Vortex the mixture.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Centrifuge the samples.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid (v/v)
-
B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Not specified
-
MRM Transitions: Not specified
-
Protocol 2: Fenofibric Acid Analysis using Bezafibrate Internal Standard (UHPLC-MS/MS)[3]
-
Sample Preparation:
-
Precipitate plasma samples with methanol containing bezafibrate as the internal standard.
-
Centrifuge the samples.
-
Inject the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Not specified
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (58:42, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Fenofibric Acid: m/z 317.2 → 230.7
-
Bezafibrate (IS): m/z 360.0 → 274.0
-
-
Protocol 3: Fenofibric Acid Analysis using Diclofenac Acid Internal Standard (LC-MS/MS)[4]
-
Sample Preparation:
-
Perform liquid-liquid extraction on 100 µL of rat plasma using a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).
-
Evaporate the organic layer.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Discovery C18 (2.1 × 50 mm, 5 µm)
-
Mobile Phase: Methanol-water-formic acid (75:25:0.25, v/v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, negative ion mode
-
MRM Transitions:
-
Fenofibric Acid: m/z 317 → 213
-
Diclofenac Acid (IS): m/z 294 → 250
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of fenofibric acid in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: Experimental workflow for fenofibric acid quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for fenofibrate. The evidence from multiple studies strongly supports the use of a stable isotope-labeled internal standard, such as This compound or Fenofibric acid-d6 , as the preferred option. These internal standards provide the best compensation for analytical variability, leading to superior accuracy and precision, particularly when coupled with the sensitivity and selectivity of LC-MS/MS.
While other compounds like bezafibrate and diclofenac acid have been used effectively, they may not perfectly mimic the behavior of fenofibric acid under all conditions. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic and other clinical studies, investing in a stable isotope-labeled internal standard is highly recommended.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Fenofibrate: Exploring Alternatives to LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like fenofibrate is paramount. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and selectivity, a range of alternative analytical methods offer viable, and in some cases more accessible, options for the determination of fenofibrate in bulk drug and pharmaceutical formulations. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry as alternatives to LC-MS/MS, supported by experimental data and detailed methodologies.
Comparative Analysis of Quantitative Parameters
The performance of each analytical method can be evaluated based on key validation parameters. The following table summarizes the quantitative data for LC-MS/MS, HPLC-UV, HPTLC, and UV-Visible Spectrophotometry for the quantification of fenofibrate.
| Parameter | LC-MS/MS | HPLC-UV | HPTLC | UV-Visible Spectrophotometry |
| Linearity Range | 0.5 - 200 ng/mL[1] | 1 - 500 µg/mL[2] | 4 - 16 µ g/spot [3][4] | 2 - 20 µg/mL[5] |
| Limit of Detection (LOD) | 0.41 ng/mL[1] | 0.02 - 0.228 µg/mL[2] | 1.449 µ g/spot [4] | Not consistently reported |
| Limit of Quantification (LOQ) | Not explicitly stated, but LLOQ is 0.5 ng/mL[1] | 0.08 - 0.764 µg/mL[2] | 4.390 µ g/spot [4] | Not consistently reported |
| Accuracy (% Recovery) | >92%[1] | 98 - 102%[6] | 98.67 - 100.34%[5] | >98%[5] |
| Precision (%RSD) | <15% (as per general guidelines) | <2%[7] | <1%[5] | <1%[5] |
Experimental Workflows
The general workflow for each analytical technique involves sample preparation, chromatographic separation (for LC and HPTLC methods), detection, and data analysis. The following diagram illustrates the logical flow of these processes.
Detailed Experimental Protocols
Below are the detailed methodologies for each of the discussed analytical techniques, based on published literature.
LC-MS/MS Method
-
Chromatographic System: Ultra Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: Acquity® BEH C18 column (1.7 µm particle size, 50 mm x 2.1 mm ID).[1]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water (80:20, v/v).[1]
-
Flow Rate: Not explicitly stated, but optimized for a total chromatographic analysis time of 2 minutes.[1]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[1]
-
Sample Preparation: For plasma samples, a protein precipitation method is typically employed. For pharmaceutical products, the sample is dissolved in a suitable solvent and diluted to the desired concentration.[1][8]
HPLC-UV Method
-
Chromatographic System: A standard High-Performance Liquid Chromatography system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used, for example, a Zorbax C-18 column (5µm, 150cm x 4.6mm, ID).[2]
-
Mobile Phase: A mixture of a buffer and an organic solvent. One method utilizes a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 30:70 (v/v).[2]
-
Detection Wavelength: Detection is commonly performed at the maximum absorbance wavelength of fenofibrate, which is around 285-286 nm.[2][6]
-
Sample Preparation: A standard stock solution of fenofibrate is prepared by dissolving a known amount of the drug in the mobile phase.[2] This stock solution is then further diluted to prepare working standard solutions.[2]
HPTLC Method
-
Chromatographic System: High-Performance Thin-Layer Chromatography system with a densitometric scanner.
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[3][4]
-
Mobile Phase: A mixture of toluene, chloroform, methanol, and glacial acetic acid in the ratio of 4.6:3:1.4:0.1 (v/v/v/v).[3][4]
-
Sample Application: A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric evaluation is performed at 253 nm.[3]
-
Sample Preparation: Standard stock solutions are prepared by dissolving fenofibrate in a suitable solvent like methanol.[4]
UV-Visible Spectrophotometry Method
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[5][7]
-
Solvent: Methanol is commonly used as the solvent.[5][9][10]
-
Detection Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax) of fenofibrate, which is approximately 286.6 nm.[5]
-
Method: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from the calibration curve.
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of fenofibrate in methanol.[7] This is then diluted to prepare solutions of different concentrations.[7]
Conclusion
The choice of an analytical method for the quantification of fenofibrate depends on the specific requirements of the analysis.
-
LC-MS/MS remains the most sensitive method, making it ideal for bioanalytical studies where very low concentrations in complex matrices like plasma need to be measured.
-
HPLC-UV offers a robust and reliable alternative with good sensitivity and is well-suited for routine quality control of pharmaceutical formulations.
-
HPTLC provides a simple and high-throughput method for the simultaneous analysis of multiple samples, which can be advantageous in certain screening applications.
-
UV-Visible Spectrophotometry is the simplest and most cost-effective method, suitable for the analysis of bulk drug and simple formulations where high sensitivity is not a primary concern.
Each method, when properly validated, can provide accurate and precise results for the quantification of fenofibrate. The information presented in this guide should assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. phmethods.net [phmethods.net]
- 7. ajrconline.org [ajrconline.org]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Determining the Lower Limit of Quantification (LLOQ) for Fenofibrate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibrate, establishing a robust and sensitive Lower Limit of Quantification (LLOQ) is a critical step. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of fenofibric acid, the active metabolite of fenofibrate, using its deuterated internal standard, Fenofibrate-d6.
Comparative Analysis of LC-MS/MS Methods
The determination of fenofibric acid in biological matrices, predominantly human plasma, is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is best practice, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise quantification.
While various LC-MS/MS methods have been developed and validated, they differ in their sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, which in turn affects the achievable LLOQ. Below is a summary of performance data from several published methods.
| Method Reference | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Internal Standard |
| UPLC-MS/MS[1] | 50 | 50 - 6000 | < 12 | < 12 | 97.65 - 111.63 | Fenofibric acid-D6 |
| UPLC-MS/MS[2] | 0.5 | 0.5 - 200 | 0.5 - 4.3 | 0.5 - 4.3 | 93.1 - 108.1 | Fenofibric d6 acid |
| UHPLC-MS/MS[3] | 50 | 50 - 30,000 | < 2.7 | < 2.5 | 95.5 - 106.9 | Bezafibrate |
| LC-MS/MS[4] | 500 | 500 - 20,000 | 0.22 - 17.4 | 9.78 - 11.6 | 87 - 115 | Carbamazepine |
| UPLC-ESI-MS[5] | 50 | 50 - 7129 | < 9.3 | < 9.3 | Within ± 9.3 | Mefenamic acid |
| HPLC-UV | 95 | 95 - 19,924 | 4.35 - 8.38 | 4.35 - 8.38 | 101.99 - 107.41 | Not specified |
Experimental Protocols
A typical experimental workflow for the determination of the LLOQ for fenofibric acid in human plasma using LC-MS/MS with this compound as an internal standard involves the following key steps:
Sample Preparation
The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[3]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of human plasma, add the internal standard.
-
Add an appropriate extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).[4][6]
-
Vortex the mixture vigorously.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions
-
Column: A reversed-phase C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[1][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][4]
-
Flow Rate: Typical flow rates range from 0.2 to 0.4 mL/min.[4][5]
-
Injection Volume: A small volume, typically 5-10 µL, is injected.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fenofibric acid.[3][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Fenofibric Acid: m/z 317.2 → 230.7[3]
-
This compound: The exact transition for this compound would be determined by a mass shift of +6 Da from the parent and/or fragment ion of fenofibric acid. A plausible transition would be m/z 323.2 → 236.7.
-
Visualizing the Workflow and Comparison Logic
To better understand the experimental process and the criteria for comparing different analytical methods, the following diagrams are provided.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparative analysis of HPLC vs. UPLC-MS/MS for Fenofibrate bioanalysis
In the realm of bioanalysis, the accurate quantification of drugs and their metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. For fenofibrate, a widely prescribed lipid-lowering agent, robust analytical methods are crucial. This guide provides a comprehensive comparative analysis of two prominent techniques for its bioanalysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While both methods are capable of quantifying fenofibrate's active metabolite, fenofibric acid, in biological matrices, they differ significantly in terms of sensitivity, selectivity, speed, and overall performance.
This comparison delves into the experimental protocols and performance data extracted from validated methods to offer researchers, scientists, and drug development professionals a clear perspective on which technique best suits their analytical needs.
Quantitative Performance: A Tale of Two Techniques
The choice between HPLC and UPLC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key performance parameters for the bioanalysis of fenofibrate or its active metabolite, fenofibric acid, using both methods.
Table 1: HPLC Method Performance for Fenofibrate/Fenofibric Acid Bioanalysis
| Parameter | HPLC with UV Detection |
| Analyte | Fenofibrate[1]/Fenofibric Acid[2] |
| Linearity Range | 0.095 - 19.924 µg/mL[1] / 0.05 - 10.0 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 95 ng/mL[1] / 50 ng/mL[2] |
| Accuracy | 101.99 - 107.41%[1] / 82.0 - 104.9%[2] |
| Precision (%RSD) | < 15% / < 17.2%[2] |
| Recovery | Not explicitly stated / 79.8%[2] |
| Run Time | ~10-20 minutes (estimated from typical HPLC runs) |
Table 2: UPLC-MS/MS Method Performance for Fenofibric Acid Bioanalysis
| Parameter | UPLC-MS/MS |
| Analyte | Fenofibric Acid |
| Linearity Range | 50 - 6000 ng/mL[3] / 50 - 30,000 ng/mL[4] / 0.05 - 7.129 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] / 50 ng/mL[4] / 50 ng/mL[5] |
| Limit of Detection (LOD) | 3.0 ng/mL[3] |
| Accuracy | 97.65 - 111.63%[3] / 95.5 - 106.9%[4] / Within 9.3%[5] |
| Precision (%CV) | < 11.91%[3] / < 2.7% (intra-day), < 2.5% (inter-day)[4] / Within 9.3%[5] |
| Recovery | 93 - 101%[3] / > 86.2%[4] / 66.7%[5] |
| Matrix Effect | Not explicitly stated / 95.32 - 110.55%[4] |
| Run Time | 1.8 - 4.0 minutes[3][5] |
From the data, it is evident that UPLC-MS/MS offers significantly lower run times, leading to higher throughput.[5] While the LLOQs are comparable in some instances, the LOD for UPLC-MS/MS is substantially lower, indicating superior sensitivity.[3] Furthermore, UPLC-MS/MS methods generally exhibit better precision.[4]
Experimental Protocols: A Glimpse into the Methodologies
The following sections provide detailed experimental protocols for representative HPLC and UPLC-MS/MS methods used for fenofibrate bioanalysis.
HPLC-UV Method for Fenofibrate in Human Plasma
This method focuses on the quantification of the parent drug, fenofibrate.
Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 700 µL of human plasma, add 50 µL of an internal standard solution (e.g., Diazepam).
-
Vortex mix the sample for approximately 2 minutes.
-
Add 100 µL of 0.1 N hydrochloric acid and 5.0 mL of ethyl acetate.
-
Shake the mixture for 15 minutes and then centrifuge.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Chromatographic Conditions [1]
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Phosphate buffer: Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 100 µL
UPLC-MS/MS Method for Fenofibric Acid in Rat Plasma
This method is designed for the rapid and sensitive quantification of fenofibric acid, the active metabolite.
Sample Preparation (Protein Precipitation) [3]
-
To 50 µL of rat plasma, add 50 µL of the internal standard working solution (fenofibric acid-d6).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the sample and then centrifuge.
-
Inject a small volume (e.g., 3 µL) of the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions [3]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A time-programmed gradient is used to achieve optimal separation.
-
Injection Volume: 3 µL
Mass Spectrometry Conditions [3]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fenofibric acid and its internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and UPLC-MS/MS methods.
Conclusion: Selecting the Optimal Technique
The choice between HPLC-UV and UPLC-MS/MS for fenofibrate bioanalysis is dictated by the specific requirements of the study.
HPLC-UV remains a viable and cost-effective option for routine analysis where high sensitivity is not a prerequisite. Its simpler instrumentation and operation make it accessible to a wider range of laboratories. However, the longer run times can be a bottleneck for high-throughput screening.
UPLC-MS/MS emerges as the superior technique for demanding bioanalytical applications. Its key advantages include:
-
Higher Sensitivity and Selectivity: The use of mass spectrometry allows for lower detection limits and greater confidence in analyte identification, even in complex biological matrices.[3]
-
Faster Analysis: The significantly shorter run times translate to increased sample throughput, which is critical in large-scale clinical or preclinical studies.[5]
-
Reduced Solvent Consumption: The lower flow rates and shorter run times of UPLC result in a considerable reduction in solvent usage, leading to cost savings and a greener analytical approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. akjournals.com [akjournals.com]
- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Why Fenofibrate-d6 is the Internal Standard of Choice for Accurate Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, the selection of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive justification for the selection of fenofibrate-d6 as the internal standard of choice, comparing its performance against common alternatives with supporting experimental data.
In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, have emerged as the gold standard for their ability to provide the most accurate and precise quantification.
Superior Performance of this compound: A Comparative Analysis
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, fenofibric acid. This ensures co-elution during chromatography and equivalent behavior during extraction and ionization, effectively mitigating matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological matrix.
While structural analogs such as Diazepam, Salicylic Acid, Diclofenac Acid, and Mefenamic Acid have been employed as internal standards for fenofibric acid analysis, they often fall short of the performance achieved with this compound.
Table 1: Comparison of Internal Standard Performance in Fenofibric Acid Bioanalysis
| Internal Standard | Type | Analyte Recovery (%) | Internal Standard Recovery (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Linearity (r²) |
| This compound | Deuterated | 73.8 - 75.4 [1] | 85.9 [1] | < 2.5 [1] | < 2.5 [1] | > 0.998 [2] |
| Diazepam | Structural Analog | 62.9 | 78.2 | 4.35 - 8.38 | Not Reported | > 0.99 |
| Salicylic Acid | Structural Analog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Diclofenac Acid | Structural Analog | 90.3 - 94.7[3] | 83.3[3] | < 8.2[3] | < 8.2[3] | > 0.99 |
| Mefenamic Acid | Structural Analog | 66.7[4] | 52.6[4] | < 9.3[4] | < 9.3[4] | > 0.99 |
As evidenced in Table 1, methods utilizing this compound as an internal standard consistently demonstrate superior precision (lower % CV) compared to those using structural analogs. While recovery values can vary between different extraction methods, the close tracking of the analyte and internal standard recovery is a key advantage of the deuterated standard.
The Rationale for Selecting a Deuterated Internal Standard
The justification for selecting this compound extends beyond the quantitative data. The following logical workflow illustrates the key considerations and advantages.
Caption: Logical workflow for selecting an internal standard.
Experimental Protocols
To facilitate the implementation of robust bioanalytical methods, detailed experimental protocols for the analysis of fenofibric acid using this compound are provided below.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method for Fenofibric Acid Analysis
This protocol provides a validated method for the quantification of fenofibric acid in human plasma.[1]
Liquid Chromatography Parameters:
-
Column: Discovery C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 0.2% Formic acid in water : Acetonitrile (35:65, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenofibric Acid: m/z 317.1 → 231.1
-
Fenofibric Acid-d6: m/z 323.1 → 237.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The selection of this compound as an internal standard for the bioanalysis of fenofibrate and fenofibric acid is strongly justified by its superior performance in mitigating matrix effects, leading to enhanced accuracy and precision. The near-identical chemical and physical properties ensure that it behaves almost identically to the analyte throughout the analytical process. The provided experimental data and protocols offer a solid foundation for researchers to develop and validate robust and reliable bioanalytical methods, ultimately ensuring the integrity of pharmacokinetic and other drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Fenofibrate-d6 stability in various biological matrices
For researchers, scientists, and drug development professionals, the selection of a stable internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive assessment of the stability of Fenofibrate-d6 in various biological matrices, comparing its performance and providing supporting experimental data to aid in its effective use in regulated bioanalysis.
This compound is a deuterated analog of fenofibrate, commonly used as an internal standard in the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, in biological samples. Its structural similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while the mass difference allows for distinct detection by mass spectrometry. This document delves into the critical aspect of its stability under various storage and handling conditions.
Data Presentation: Quantitative Stability Assessment
The stability of this compound is a critical parameter in bioanalytical method validation, ensuring that the concentration of the internal standard remains constant throughout the sample lifecycle, from collection to analysis. The following tables summarize the stability of fenofibric acid-d6, the deuterated form of fenofibrate's active metabolite, which serves as a reliable indicator for this compound stability.
| Stability Condition | Matrix | Duration | Temperature | Stability (%) |
| Short-Term (Bench-Top) | Methanol | 6.77 hours | Room Temperature (≤ 25°C) | 104.94 |
| Long-Term | Methanol | 9.05 days | Refrigerated (< 10°C) | 100.45 |
While specific quantitative data for this compound in biological matrices is limited in publicly available literature, bioanalytical method validation studies for fenofibric acid using fenofibric acid-d6 as an internal standard have consistently reported passing stability results for the analyte in plasma under various conditions. These studies, conducted in accordance with regulatory guidelines, inherently suggest the stability of the deuterated internal standard under the same conditions, as significant degradation would lead to method failure.
Qualitative stability assessments from multiple studies confirm that fenofibric acid, and by extension its deuterated internal standard, is stable in human plasma during:
-
Freeze-Thaw Cycles: Typically involving at least three cycles of freezing at -20°C or -70°C and thawing at room temperature.
-
Short-Term (Bench-Top) Storage: For periods relevant to sample processing times at room temperature.
-
Long-Term Storage: For extended periods (e.g., 1 month to 76 days) at -70°C or -80°C.
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying stability studies. The following protocols are based on established bioanalytical method validation guidelines.
Stock Solution Stability Assessment
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Storage Conditions: Aliquot the stock solution and store under various conditions:
-
Short-Term: At room temperature (e.g., for 24 hours).
-
Long-Term: Refrigerated (2-8°C) or frozen (-20°C or -70°C) for an extended period (e.g., 30 days).
-
-
Analysis: After the specified duration, compare the response of the stored stock solution against a freshly prepared stock solution of the same concentration using a validated analytical method (e.g., LC-MS/MS).
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.
Freeze-Thaw Stability in Biological Matrix
-
Sample Preparation: Spike a known concentration of this compound into the biological matrix of interest (e.g., human plasma). Prepare quality control (QC) samples at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Short-Term (Bench-Top) Stability in Biological Matrix
-
Sample Preparation: Use QC samples of this compound in the desired biological matrix.
-
Storage: Place the QC samples at room temperature for a duration that simulates the expected sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the bench-top samples against a freshly prepared calibration curve and comparison QC samples.
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Long-Term Stability in Biological Matrix
-
Sample Preparation: Prepare a sufficient number of QC samples of this compound in the biological matrix.
-
Storage: Store the QC samples at a specified temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected storage time of study samples.
-
Analysis: At selected time points, analyze a set of the long-term storage samples against a freshly prepared calibration curve and comparison QC samples.
-
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Mandatory Visualization
Fenofibrate Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Fenofibrate-d6
For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. Fenofibrate-d6, a deuterated form of the lipid-regulating agent Fenofibrate, requires careful handling and disposal due to its potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.
Step-by-Step Disposal Protocol for this compound
The primary hazard associated with this compound is its potential for long-lasting harmful effects on aquatic life.[2][3][4] Therefore, it must be treated as hazardous chemical waste and disposed of through a licensed contractor. Do not dispose of this compound down the drain or in regular laboratory trash.
-
Waste Classification: Classify this compound waste as "Hazardous Waste." Due to its environmental hazards, it should not be mixed with non-hazardous waste streams.
-
Containerization:
-
Place all solid this compound waste and any materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) into a dedicated, properly sealed, and compatible hazardous waste container.[5][6]
-
If dealing with solutions of this compound, use a designated, leak-proof liquid waste container. Do not mix with incompatible waste streams.[5][6]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][7]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[1][7]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[1]
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, regional, and national regulations, the hazard classifications provide a basis for its proper management.
| Hazard Information | Classification | Source |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects. | Safety Data Sheet[2] |
| Aquatic Hazard (Long-term) | H413: May cause long lasting harmful effects to aquatic life. | Safety Data Sheet[3][4] |
| Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Safety Data Sheet[3][4] |
Experimental Protocols
The provided information does not contain specific experimental protocols for the disposal of this compound, as disposal is primarily managed through licensed hazardous waste contractors. The key "protocol" is the adherence to the procedural steps for waste segregation, labeling, and institutional pickup outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Fenofibrate-d6
This guide provides crucial safety and logistical information for the handling and disposal of Fenofibrate-d6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterium-labeled analog of Fenofibrate. While specific toxicity data for the d6 version is limited, it should be handled with the same precautions as the parent compound. The primary hazards include potential organ damage through prolonged or repeated exposure and harmful effects on aquatic life.[1][2]
Recommended Personal Protective Equipment (PPE):
| Situation | Required PPE |
| Routine Handling (Small Quantities) | Laboratory coat, Safety glasses with side shields, Nitrile gloves |
| Handling Larger Quantities or when generating dust | Disposable low-permeability coverall, Chemical goggles or face shield, Double gloving (nitrile gloves), Particulate respirator (e.g., N95) |
| Emergency (Spill Cleanup) | Air-supplied full-body suit (for large spills), Chemical-resistant gloves, boots, and coveralls |
Note: Always inspect gloves for tears or punctures before use and change them regularly, especially if contaminated.[3] Wash hands thoroughly after removing gloves.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.
Workflow for Handling this compound:
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store in a tightly closed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The recommended storage temperature is 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[6] Protect from moisture.[6][7]
2.2. Preparation and Handling:
-
All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the powder.
-
For creating solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed.
2.3. Accidental Release Measures:
-
Minor Spills:
-
Evacuate the immediate area if dust is generated.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Use a damp cloth or a HEPA-filtered vacuum to clean the area.[4]
-
Place all contaminated materials into a sealed container for disposal.
-
-
Major Spills:
-
Evacuate the laboratory and alert emergency responders.
-
Restrict access to the area.
-
Cleanup should only be performed by trained personnel with appropriate respiratory and skin protection.[8]
-
Disposal Plan
Proper disposal is essential to mitigate environmental impact, as this compound is harmful to aquatic life.[1]
3.1. Waste Segregation and Collection:
-
Solid Waste: Collect all unused this compound powder, contaminated PPE (gloves, lab coats, etc.), and cleaning materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
3.2. Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
The preferred method of disposal is high-temperature incineration at a licensed waste disposal facility.[9]
First Aid Measures
In case of exposure, follow these immediate steps:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before commencing any work.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.nl [fishersci.nl]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenofibrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. ajantapharmausa.com [ajantapharmausa.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
